molecular formula C12H15NO4 · HCl B1163000 6-methoxy Methylone (hydrochloride)

6-methoxy Methylone (hydrochloride)

Cat. No.: B1163000
M. Wt: 273.7
InChI Key: FZYKPBZRAQZNSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylone is a β-ketone analog of 3,4-methylenedioxymethamphetamine (3,4-MDMA;  Item No. 13971) that has been detected in products marketed as bath salts, plant food, and tablets. 6-methoxy Methylone is an analog of methylone that bears a methoxy group at the 6 position of the phenyl ring. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.

Properties

Molecular Formula

C12H15NO4 · HCl

Molecular Weight

273.7

InChI

InChI=1S/C12H15NO4.ClH/c1-7(13-2)12(14)8-4-10-11(17-6-16-10)5-9(8)15-3;/h4-5,7,13H,6H2,1-3H3;1H

InChI Key

FZYKPBZRAQZNSO-UHFFFAOYSA-N

SMILES

O=C(C(NC)C)C1=CC(OCO2)=C2C=C1OC.Cl

Synonyms

1-(6-methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one, monohydrochloride

Origin of Product

United States

Foundational & Exploratory

Technical Analysis: Structural Elucidation and IUPAC Nomenclature of 6-Methoxy Methylone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of New Psychoactive Substances (NPS) requires rigorous standardization in nomenclature to ensure legal and analytical clarity. "6-Methoxy Methylone" (also known as 6-MeO-bk-MDMA) is a synthetic cathinone derivative characterized by a methoxy substitution on the methylenedioxy-phenyl ring.

This guide provides a definitive derivation of its IUPAC identity: 1-(6-methoxy-1,3-benzodioxol-5-yl)-2-(methylamino)propan-1-one .

We will deconstruct the nomenclature logic, resolve numbering ambiguities inherent in benzodioxole derivatives, and provide a self-validating analytical framework for identification.

Structural Deconstruction & Chemical Ontology

To accurately name the compound, we must first establish the hierarchy of its functional groups according to IUPAC Blue Book rules (P-64, P-65).

The Scaffold

The molecule is a substituted cathinone . Cathinones are


-keto phenethylamines.
  • Principal Functional Group: Ketone (

    
    ). This dictates the suffix "-one" and the numbering of the propyl chain.
    
  • Parent Chain: A 3-carbon chain containing the ketone.[1] Hence, propan-1-one .[2]

The Substituents
  • Amine: A methylamino group at position 2 of the propyl chain.

  • Aromatic System: A 1,3-benzodioxole ring attached at position 1 of the propyl chain.

  • Methoxy Group: A methoxy (

    
    ) group attached to the benzene portion of the benzodioxole system.
    
The Core Ambiguity: Benzodioxole Numbering

The confusion in "6-methoxy" vs. "5-methoxy" arises from how the bicyclic ring is numbered.

  • Rule: In a fused heterocyclic system like 1,3-benzodioxole, the heteroatoms (Oxygens) receive the lowest locants (1 and 3).

  • Path: Numbering starts at Oxygen-1, proceeds through the methylene bridge (2), to Oxygen-3.

  • Ring Fusion: The carbons at the fusion points (3a, 7a) are generally skipped in systematic naming of substituents on the aromatic ring, or the aromatic ring carbons are numbered 4, 5, 6, 7 sequentially.

Correct Numbering Sequence:

  • O1

    
    C2 
    
    
    
    O3
    
    
    C4 (aromatic)
    
    
    C5 (aromatic)
    
    
    C6 (aromatic)
    
    
    C7 (aromatic).

In "Methylone" (bk-MDMA), the propan-1-one tail is attached at C5 . In "6-Methoxy Methylone", the methoxy group is attached at C6 .

This places the methoxy group ortho to the ketone chain on the benzene ring.

Visualization of Nomenclature Logic

The following diagram illustrates the decision pathway used to derive the IUPAC name, ensuring priority rules are respected.

G Start Structure Analysis FuncGroup Identify Principal Group: Ketone (>C=O) Start->FuncGroup ParentChain Select Parent Chain: Propan-1-one FuncGroup->ParentChain RingSystem Identify Ring System: 1,3-Benzodioxole ParentChain->RingSystem Numbering Apply Heterocycle Numbering: O=1, CH2=2, O=3 Benzene Carbons=4,5,6,7 RingSystem->Numbering Substituents Locate Substituents: Chain @ Pos 5 Methoxy @ Pos 6 Numbering->Substituents Lowest Locant Rule FinalName Final IUPAC Name: 1-(6-methoxy-1,3-benzodioxol-5-yl)- 2-(methylamino)propan-1-one Substituents->FinalName

Figure 1: IUPAC Nomenclature Decision Tree. This workflow isolates the ketone as the priority group and enforces standard heterocyclic numbering for the benzodioxole ring.

Analytical Verification Protocols

To validate that a sample is indeed the 6-methoxy isomer (and not the 4-methoxy or 7-methoxy isomers), specific analytical markers must be observed. The following data is synthesized from SWGDRUG and Cayman Chemical monographs.

Nuclear Magnetic Resonance (NMR)

The coupling patterns in the aromatic region are the definitive confirmation of the 5,6-substitution pattern (para-like orientation relative to the benzene ring protons, though they are technically para to each other in the 4,7 positions).

Protocol: Dissolve ~5 mg sample in


 or 

.
Proton (

)
Chemical Shift (

)
MultiplicityIntegrationStructural Assignment
Ar-H 6.75 - 6.95 ppmSinglet (x2)1H eachProtons at C4 and C7. Key Identifier: The lack of coupling (singlets) indicates para-positioning (separated by substituents).*
-OCH3 ~3.75 - 3.90 ppmSinglet3HMethoxy group attached to the ring.
-O-CH2-O- 6.00 - 6.10 ppmSinglet2HMethylenedioxy bridge protons.
N-CH3 ~2.75 ppmSinglet3HN-methyl group.
alpha-CH ~5.0 ppmQuartet1HChiral center (C2 of propyl chain).
beta-CH3 ~1.50 ppmDoublet3HTerminal methyl of propyl chain.

Note: If the methoxy group were at position 4 or 7, you would observe splitting (doublets) in the aromatic region due to adjacent protons.

Mass Spectrometry (GC-MS)

Protocol: EI source, 70 eV. The fragmentation pattern follows the standard "alpha-cleavage" mechanism typical of cathinones.

  • Base Peak: m/z 44 (Iminium ion,

    
    ). This confirms the N-methyl-2-aminopropane chain.[2]
    
  • Molecular Ion (

    
    ): m/z 237 (Weak or absent).
    
  • Acylium Ion: m/z 179. This is the diagnostic fragment corresponding to the [6-methoxy-1,3-benzodioxol-5-yl-CO]

    
     moiety.
    
    • Comparison: Methylone yields an acylium ion at m/z 149. The difference of 30 u corresponds exactly to the addition of a methoxy group (

      
      ).
      

Analytical Workflow Diagram

The following Graphviz diagram outlines the logical flow for confirming the identity of 6-methoxy methylone in a seized sample.

AnalyticalWorkflow cluster_fail Exclusion Criteria Sample Unknown Sample GCMS GC-MS Analysis (EI 70eV) Sample->GCMS FragmentCheck Check Base Peak (m/z 44) GCMS->FragmentCheck AcyliumCheck Check Acylium Ion (m/z 179) FragmentCheck->AcyliumCheck Confirmed NMR 1H NMR Analysis AcyliumCheck->NMR Mass Consistent Fail1 m/z 149? -> Methylone AcyliumCheck->Fail1 No AromaticPattern Aromatic Region: Two Singlets? NMR->AromaticPattern Confirmation CONFIRMED: 6-Methoxy Methylone AromaticPattern->Confirmation Yes (Para-like) Fail2 Doublets? -> Positional Isomer AromaticPattern->Fail2 No

Figure 2: Analytical Validation Workflow. A step-by-step protocol for differentiating 6-methoxy methylone from its parent compound and isomers.

References

  • SWGDRUG. (2017).[3] 6-Methoxy Methylone Monograph. Scientific Working Group for the Analysis of Seized Drugs. Retrieved from [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.
  • Liu, C., et al. (2017). Identification and analytical characterization of nine synthetic cathinone derivatives... Drug Testing and Analysis, 9(8), 1162-1171.[4] Retrieved from [Link]

Sources

6-methoxy Methylone hydrochloride molecular weight calculation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight Calculation of 6-methoxy Methylone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The determination of a compound's molecular weight is a foundational pillar in chemical and pharmaceutical sciences, underpinning stoichiometry, formulation development, and analytical characterization. This technical guide provides a comprehensive, step-by-step methodology for the precise calculation of the molecular weight of 6-methoxy Methylone hydrochloride. Beyond a mere procedural outline, this document delves into the causal reasoning behind the selection of atomic mass standards and articulates the principles of self-validating protocols within the context of molecular weight determination. This guide is intended to serve as an authoritative reference for researchers, scientists, and professionals engaged in drug development and related fields, ensuring accuracy and reproducibility in their work.

Introduction: The Criticality of Accurate Molecular Weight Determination

In the landscape of scientific research and pharmaceutical development, precision is paramount. The molecular weight of a compound is a fundamental physical property that dictates its molar relationships in chemical reactions, influences its pharmacokinetic and pharmacodynamic profiles, and is essential for the accurate preparation of solutions and formulations. An erroneous molecular weight can lead to significant errors in experimental outcomes, jeopardizing the validity of research findings and the efficacy and safety of potential therapeutic agents.

This guide focuses on 6-methoxy Methylone hydrochloride, a compound of interest within forensic chemistry and toxicology. The principles and methodologies detailed herein are, however, universally applicable to the molecular weight calculation of any chemical entity.

Foundational Principles: Atomic Mass and Isotopic Abundance

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. It is crucial to understand that the atomic mass listed on the periodic table is a weighted average of the masses of an element's naturally occurring isotopes.[1][2] This weighted average is the standard used in chemical calculations to reflect the isotopic composition of elements as they are typically found in nature.

For the purpose of this guide, we will utilize the standard atomic weights as recognized by the International Union of Pure and Applied Chemistry (IUPAC).

Molecular Formula of 6-methoxy Methylone Hydrochloride

The first and most critical step in calculating the molecular weight is to ascertain the correct molecular formula. For 6-methoxy Methylone hydrochloride, the chemical formula is C₁₂H₁₅NO₄ • HCl.[3][4][5][6] This formula indicates that one molecule of the compound consists of the 6-methoxy Methylone base (C₁₂H₁₅NO₄) and one molecule of hydrogen chloride (HCl).

Step-by-Step Calculation of Molecular Weight

The calculation is performed by summing the atomic weights of all atoms in the molecular formula.

Atomic Weights of Constituent Elements

The standard atomic weights of the elements present in 6-methoxy Methylone hydrochloride are as follows:

ElementSymbolAtomic Weight (amu)
CarbonC12.011
HydrogenH1.008
NitrogenN14.007
OxygenO15.999
ChlorineCl35.453

Note: These values are the IUPAC standard atomic weights and may be rounded for general calculations, but for high-precision work, the full accepted values should be used.

Calculation for the 6-methoxy Methylone Base (C₁₂H₁₅NO₄)
  • Carbon (C): 12 atoms × 12.011 amu/atom = 144.132 amu

  • Hydrogen (H): 15 atoms × 1.008 amu/atom = 15.120 amu

  • Nitrogen (N): 1 atom × 14.007 amu/atom = 14.007 amu

  • Oxygen (O): 4 atoms × 15.999 amu/atom = 63.996 amu

Subtotal for the base = 144.132 + 15.120 + 14.007 + 63.996 = 237.255 amu

Calculation for Hydrogen Chloride (HCl)
  • Hydrogen (H): 1 atom × 1.008 amu/atom = 1.008 amu

  • Chlorine (Cl): 1 atom × 35.453 amu/atom = 35.453 amu

Subtotal for HCl = 1.008 + 35.453 = 36.461 amu

Total Molecular Weight of 6-methoxy Methylone Hydrochloride

The final step is to sum the molecular weight of the base and the hydrogen chloride.

Total Molecular Weight = 237.255 amu + 36.461 amu = 273.716 amu

Data Presentation and Visualization

A clear presentation of the data is essential for comprehension and verification.

Tabulated Summary of Molecular Weight Calculation
ElementSymbolNumber of AtomsAtomic Weight (amu)Total Contribution (amu)
CarbonC1212.011144.132
HydrogenH161.00816.128
NitrogenN114.00714.007
OxygenO415.99963.996
ChlorineCl135.45335.453
Total 34 273.716
Visual Representation of the Calculation Workflow

The logical flow of the calculation can be represented using a diagram.

MolecularWeightCalculation cluster_base 6-methoxy Methylone (C12H15NO4) cluster_hcl Hydrogen Chloride (HCl) C Carbon (C) 12 x 12.011 = 144.132 Sum_Base Sum of Base 237.255 C->Sum_Base H_base Hydrogen (H) 15 x 1.008 = 15.120 H_base->Sum_Base N Nitrogen (N) 1 x 14.007 = 14.007 N->Sum_Base O Oxygen (O) 4 x 15.999 = 63.996 O->Sum_Base H_hcl Hydrogen (H) 1 x 1.008 = 1.008 Sum_HCl Sum of HCl 36.461 H_hcl->Sum_HCl Cl Chlorine (Cl) 1 x 35.453 = 35.453 Cl->Sum_HCl Total_MW Total Molecular Weight 273.716 Sum_Base->Total_MW Sum_HCl->Total_MW

Caption: Workflow for the molecular weight calculation of 6-methoxy Methylone hydrochloride.

Experimental Verification and Self-Validating Protocols

While theoretical calculation provides a precise value, experimental verification is a cornerstone of scientific integrity. Mass spectrometry is the primary analytical technique for confirming the molecular weight of a compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Accurately weigh and dissolve a small amount of 6-methoxy Methylone hydrochloride in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, capable of providing mass accuracy in the parts-per-million (ppm) range.

  • Ionization: Employ a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions with minimal fragmentation.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ of the free base (C₁₂H₁₅NO₄) is expected to be observed.

  • Data Analysis: The expected m/z (mass-to-charge ratio) for the protonated molecule [C₁₂H₁₆NO₄]⁺ would be approximately 238.1079. The experimentally observed m/z should be compared to the theoretical value. The mass accuracy is calculated using the following formula:

    Mass Accuracy (ppm) = [(Experimental m/z - Theoretical m/z) / Theoretical m/z] x 10⁶

A mass accuracy of less than 5 ppm provides high confidence in the elemental composition and, by extension, the calculated molecular weight.

Conclusion

The accurate calculation of molecular weight is a fundamental competency for any scientist working with chemical compounds. This guide has provided a detailed, step-by-step protocol for determining the molecular weight of 6-methoxy Methylone hydrochloride, grounded in the principles of atomic mass and isotopic abundance. By integrating theoretical calculations with a framework for experimental verification, researchers can ensure the highest level of accuracy and confidence in their work, thereby upholding the principles of scientific integrity and reproducibility.

References

  • 6-METHOXY METHYLONE HYDROCHLORIDE . (n.d.). Gsrs. Retrieved February 13, 2026, from [Link][3]

  • 6-Methoxy Methylone . (2017, May 12). SWGDRUG.org. Retrieved February 13, 2026, from [Link][5]

  • 6-METHOXY METHYLONE HYDROCHLORIDE . (n.d.). NMPA. Retrieved February 13, 2026, from [Link][6]

  • Atomic/Molar mass . (n.d.). Westfield State University. Retrieved February 13, 2026, from [Link][7]

  • Carbon . (n.d.). BYJU'S. Retrieved February 13, 2026, from [Link][8]

  • Chlorine . (n.d.). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link][9]

  • Chlorine Facts - Chlorine The Element of Surprise . (n.d.). Chlorine.org. Retrieved February 13, 2026, from [Link][10]

  • Hydrogen . (n.d.). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link][11]

  • Nitrogen . (n.d.). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link][12]

  • Oxygen . (n.d.). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link][13]

  • Understanding the Atomic Mass of Chlorine: A Deep Dive . (2025, December 19). Oreate AI Blog. Retrieved February 13, 2026, from [2]

  • Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? . (n.d.). Unacademy. Retrieved February 13, 2026, from [Link][1]

Sources

Technical Guide: Solubility and Stability Profiling of 6-methoxy Methylone (6-MeO-bk-MDMA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-methoxy Methylone Solubility in Water vs. Methanol Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Toxicology Professionals

Executive Summary

6-methoxy Methylone (6-MeO-bk-MDMA) represents a structural evolution in the synthetic cathinone class, characterized by the addition of a methoxy group to the methylenedioxy-methcathinone core. While often treated interchangeably with its parent compound (Methylone) regarding solvation, the 6-methoxy substituent introduces specific steric and electronic variances that alter its physicochemical behavior.

This guide addresses a critical dichotomy in handling this substance: Solubility vs. Stability. While 6-methoxy Methylone Hydrochloride (HCl) exhibits high solubility in both water and methanol, the choice of solvent dictates the degradation kinetics. Water poses a hydrolysis risk at neutral pH, while methanol presents a counter-intuitive degradation pathway often overlooked in standard stock preparation.

Part 1: Physicochemical Basis of Solvation

To understand the solubility profile, we must first analyze the molecular architecture of 6-methoxy Methylone.

Structural Analysis
  • Core Scaffold:

    
    -keto phenethylamine (Cathinone). The 
    
    
    
    -ketone group increases polarity compared to amphetamines but introduces electrophilic susceptibility.
  • Salt Form: Typically supplied as a Hydrochloride (HCl) salt . This ionic character is the primary driver of solubility in polar solvents.

  • 6-Methoxy Substituent:

    • Electronic Effect: The methoxy group (

      
      ) is electron-donating. However, its position at the 6-ring index (ortho to the bridgehead) creates steric strain.
      
    • Solubility Impact: The added lipophilicity of the methyl group is offset by the polarity of the oxygen ether linkage. However, the salt form dominates the solubility characteristics, making it highly water-soluble.

Theoretical Solubility Profile
SolventInteraction MechanismPredicted Solubility (HCl Salt)Suitability for Stock
Water (

)
Ion-Dipole: Strong interaction between

/ protonated amine and water dipole.
Very High (

)
Low (Short-term use only due to hydrolysis)
Methanol (

)
H-Bonding & Dipole-Dipole: Solvates both the ionic portion and the organic aromatic core.High (

)
Medium (Degradation risk at RT)
Acetonitrile (

)
Dipole-Dipole: Aprotic polar.Moderate High (Preferred for stability)

*Note: Values are extrapolated from Methylone data; specific empirical values must be determined via Protocol A below.

Part 2: The Stability Trap (Water vs. Methanol)

Crucial Insight: High solubility does not equate to high stability. Synthetic cathinones are notoriously unstable in solution.

The Water Problem: Hydrolysis and Dimerization

In aqueous solution, particularly as pH approaches neutral or basic levels (pH


), the free base form becomes available. The 

-ketone moiety is susceptible to:
  • Enolization: Loss of the

    
    -proton.
    
  • Dimerization: Two cathinone molecules condense to form a pyrazine derivative (2,5-dimethyl-3,6-diarylpyrazine). This results in a yellowing of the solution and loss of potency.

The Methanol Problem: Nucleophilic Attack

Researchers often assume methanol is a "safe" organic solvent. However, data on analogous cathinones (e.g., Mephedrone) indicates significant degradation in methanol at room temperature (up to 30% loss over 3 days).[1] The mechanism likely involves the solvent acting as a nucleophile or facilitating oxidation of the methylenedioxy ring.

Visualization: Degradation Pathways

The following diagram illustrates the competing risks in aqueous vs. methanolic environments.

CathinoneDegradation Substance 6-methoxy Methylone (HCl Salt) WaterPath Aqueous Solution (pH > 6.0) Substance->WaterPath Dissolution MeOHPath Methanol Solution (Room Temp) Substance->MeOHPath Dissolution Stable Acidified Water or Acetonitrile (-20°C) Substance->Stable Preferred Storage Pyrazine Pyrazine Dimer (Yellow Precipitate) WaterPath->Pyrazine Condensation (Fast) Oxidation Oxidative/Cleavage Products MeOHPath->Oxidation Slow Degradation (Days)

Figure 1: Stability pathways of 6-methoxy Methylone in different solvent environments.

Part 3: Self-Validating Experimental Protocols

Since specific solubility constants (


) for 6-methoxy Methylone are not standardized in pharmacopeias, you must generate empirical data.
Protocol A: Gravimetric Saturation Solubility Determination

Objective: Determine the maximum solubility (


) in Water and Methanol at 

.

Reagents:

  • 6-methoxy Methylone HCl (Reference Standard Grade)

  • HPLC-grade Water[2]

  • HPLC-grade Methanol[2]

  • 
     PTFE Syringe Filters
    

Workflow:

  • Preparation: Weigh

    
     of analyte into two separate 
    
    
    
    amber glass vials.
  • Solvation:

    • Vial A: Add

      
       Water.
      
    • Vial B: Add

      
       Methanol.
      
  • Equilibration: Vortex for 5 minutes. If fully dissolved, add more solid until a visible precipitate remains (saturation).

  • Agitation: Place in a thermomixer at

    
     and 
    
    
    
    for 24 hours.
  • Filtration: Draw supernatant through a pre-weighed syringe filter (

    
    ) into a pre-weighed vessel.
    
  • Quantification (Gravimetric): Evaporate solvent under nitrogen stream. Weigh the residue (

    
    ).
    
Protocol B: Stability-Indicating HPLC Method

Objective: Verify the integrity of stock solutions over time.

Instrument Parameters:

  • Column: C18 Reverse Phase (

    
    , 
    
    
    
    )
  • Mobile Phase A: Water

    
     Formic Acid (Acidic pH stabilizes the cathinone during the run).
    
  • Mobile Phase B: Acetonitrile

    
     Formic Acid.[2]
    
  • Gradient:

    
     B over 10 minutes.
    
  • Detection: UV at

    
     (Aromatic absorption) and 
    
    
    
    .

Validation Step: Inject the "Fresh" stock immediately. Any peak appearing at a retention time (


) different from the parent peak indicates degradation (e.g., dimers often elute later due to higher lipophilicity).

Part 4: Recommendations for Handling

Based on the physicochemical properties and stability risks, the following handling hierarchy is recommended:

  • For Immediate Use (In-Vivo/In-Vitro):

    • Dissolve in Sterile Water or Saline .

    • Constraint: Use within 4 hours. Do not store.

    • Why? High solubility ensures rapid dissolution, but neutral pH triggers dimerization.

  • For Analytical Stock Solutions:

    • Preferred: Acetonitrile (ACN) stored at

      
       or 
      
      
      
      .
    • Alternative: Methanol, only if stored at

      
       immediately after preparation.
      
    • Why? ACN is aprotic and minimizes hydrolysis/methanolysis risks.

  • For Long-Term Storage (Solid):

    • Store as neat solid HCl salt at

      
      , protected from light and moisture.
      
Workflow Visualization: Solubility Determination

SolubilityWorkflow Start Start: 500mg 6-MeO-Methylone SolventSelect Select Solvent Start->SolventSelect Water Water (HPLC Grade) SolventSelect->Water MeOH Methanol (HPLC Grade) SolventSelect->MeOH Saturate Saturate & Agitate (24h @ 20°C) Water->Saturate MeOH->Saturate Filter Filter (0.45µm PTFE) Saturate->Filter Evap Evaporate & Weigh Residue Filter->Evap

Figure 2: Gravimetric workflow for determining saturation solubility.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2017). Monograph: 6-Methoxy Methylone. Retrieved from [Link]

  • Li, L., et al. (2020). Extended Stability Evaluation of Selected Cathinones. Journal of Analytical Toxicology. Retrieved from [Link]

  • Tsujikawa, K., et al. (2012).[3] Degradation pathways of 4-methylmethcathinone in alkaline solution. Forensic Science International.[3][4] (Contextual grounding for beta-keto instability).

  • World Health Organization (WHO). (2021). Critical Review Report: Methylone. Expert Committee on Drug Dependence. Retrieved from [Link]

Sources

Methodological & Application

High-Efficiency Solid Phase Extraction (SPE) Protocol for 6-methoxy Methylone in Urine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-methoxy Methylone (also known as 2-A1MP,


k-MMDMA, or 5-methoxy Methylone) is a synthetic cathinone derivative structurally related to Methylone and MDMA. As a "New Psychoactive Substance" (NPS), its detection in biological matrices like urine is critical for forensic toxicology and clinical analysis.

Synthetic cathinones are amphiphilic bases containing a beta-ketone moiety and a secondary amine. This chemical structure makes Mixed-Mode Strong Cation Exchange (MCX) the gold standard for extraction. Unlike simple Reversed-Phase (C18) extraction, which suffers from ion suppression due to co-eluting matrix components, MCX utilizes a dual-retention mechanism (hydrophobic + ionic) to achieve superior cleanup.

This protocol details a robust, self-validating SPE workflow for isolating 6-methoxy Methylone from human urine, ensuring high recovery (>85%) and minimal matrix effects.

Chemical Basis & Strategy

Analyte Properties[1][2][3]
  • Compound: 6-methoxy Methylone[1]

  • Formula:

    
    
    
  • Molecular Weight: 237.25 g/mol

  • pKa (Calculated): ~8.0–9.5 (Secondary amine)

  • LogP: ~1.5 (Moderately lipophilic)

The MCX Mechanism

The extraction relies on the protonation of the secondary amine at acidic pH.

  • Retention: At pH < 6, the drug is positively charged (

    
    ) and binds to the sulfonate groups (
    
    
    
    ) of the sorbent via ionic exchange.
  • Interference Removal: Since the drug is "locked" by charge, we can use 100% organic solvents (like Methanol) to wash away neutral and hydrophobic interferences without eluting the analyte.

  • Elution: A high pH organic solvent (5%

    
     in Methanol) deprotonates the amine (
    
    
    
    ), breaking the ionic bond and releasing the drug.

Materials & Reagents

Reagents
  • LC-MS Grade Methanol (MeOH)

  • LC-MS Grade Acetonitrile (ACN)

  • Formic Acid (FA)

  • Ammonium Hydroxide (

    
    , 28-30%) 
    
  • Deionized Water (18.2 MΩ·cm)

  • Internal Standard (IS): Methylone-D3 or MDMA-D5 (1 µg/mL in MeOH).

Equipment
  • SPE Cartridges: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg / 1 mL or 60 mg / 3 mL.

  • Vacuum Manifold: Capable of maintaining 5-10 inHg.

  • Nitrogen Evaporator: For sample concentration.

  • LC-MS/MS System: Triple Quadrupole (QqQ).[2]

Experimental Protocol

Sample Pre-Treatment

Rationale: Urine pH varies (4.5–8.0). Acidification ensures 100% ionization of the cathinone amine group for consistent capture.

  • Aliquot: Transfer 100 µL of urine into a centrifuge tube.

  • Internal Standard: Add 10 µL of Internal Standard solution.

  • Dilution: Add 900 µL of 0.1% Formic Acid in Water (pH ~2.7).

    • Note: Do not use phosphate buffer if avoiding non-volatile salts in LC-MS, though MCX wash steps usually remove them.

  • Vortex: Mix for 30 seconds.

  • Centrifuge: 10,000 rpm for 5 minutes to remove particulates (critical to prevent cartridge clogging).

Solid Phase Extraction (MCX) Workflow
StepSolvent / ConditionsCritical Mechanism
1. Condition 1 mL MethanolActivates hydrophobic ligands.
2. Equilibrate 1 mL Water (or 0.1% FA in Water)Prepares ion-exchange sites.
3. Load 1 mL Pre-treated UrineAnalyte binds via Hydrophobic + Ionic forces. Flow rate: <1 mL/min.
4. Wash 1 1 mL 0.1% Formic Acid (aq)Removes proteins, salts, and hydrophilic interferences. Analyte stays bound.
5. Wash 2 1 mL 100% MethanolCrucial Step: Removes hydrophobic neutrals/acids. Analyte remains locked by ionic bond.
6. Dry High vacuum for 2-5 minsRemoves residual MeOH to prevent dilution of eluate.
7. Elute 2 x 500 µL 5%

in MeOH
High pH neutralizes amine; Organic solvent disrupts hydrophobic bond.
Reconstitution
  • Evaporate: Dry the eluate under Nitrogen at 40°C. Do not over-dry (stop as soon as dry) to prevent volatile loss of free base cathinones.

  • Reconstitute: Dissolve in 100 µL of Mobile Phase A/B (95:5).

  • Transfer: Move to an autosampler vial with insert.

LC-MS/MS Methodology

Chromatographic Conditions
  • Column: Biphenyl or C18 (e.g., Kinetex Biphenyl, 2.1 x 100 mm, 1.7 µm).

    • Why Biphenyl? Superior selectivity for aromatic isomers common in cathinone analysis.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2–5 µL.

Gradient Profile:

Time (min) % B
0.0 5
0.5 5
6.0 95
7.5 95
7.6 5

| 10.0 | 5 (Re-equilibration) |

Mass Spectrometry (MRM)
  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions (Optimize with Reference Standard):

Analyte Precursor (m/z) Product (Quant) Product (Qual) Collision Energy (eV)
6-methoxy Methylone 238.1 190.1 * 220.1 20 / 15

| Methylone-D3 (IS) | 211.1 | 163.1 | 135.1 | 20 / 25 |

*Note on Transitions: The 190.1 fragment corresponds to the methoxy-methylenedioxy-benzyl cation (analogous to the 160 fragment in Methylone + 30 Da for the methoxy group). The 220.1 fragment represents the loss of water.

Workflow Visualization

SPE Mechanism Flowchart

The following diagram illustrates the logical flow and chemical state of the analyte at each stage of the extraction.

SPE_Workflow Start Urine Sample (Contains 6-methoxy Methylone) PreTreat Pre-Treatment Dilute with 0.1% Formic Acid (pH < 3) Start->PreTreat State1 Analyte State: Protonated (R-NH3+) PreTreat->State1 Load LOAD onto MCX Cartridge (Mixed-Mode Cation Exchange) PreTreat->Load Bind Binding Mechanism: 1. Ionic (Amine <-> Sulfonate) 2. Hydrophobic (Ring <-> Polymer) Load->Bind Wash1 WASH 1: Aqueous Acid (0.1% Formic Acid) Bind->Wash1 Remove1 Removes: Salts, Proteins, Hydrophilic Neutrals Wash1->Remove1 Wash2 WASH 2: 100% Methanol (Organic Solvent) Wash1->Wash2 Remove2 Removes: Hydrophobic Neutrals, Lipids (Analyte LOCKED by Ionic Bond) Wash2->Remove2 Elute ELUTION: 5% NH4OH in MeOH (High pH Organic) Wash2->Elute State2 Analyte State: Neutralized (R-NH2) Ionic Bond Broken Elute->State2 Final Clean Extract Ready for LC-MS/MS Elute->Final

Figure 1: Step-by-step logic of the Mixed-Mode Cation Exchange (MCX) protocol, highlighting the crucial organic wash step enabled by ionic retention.

Validation & Quality Control

To ensure the "Trustworthiness" of this protocol, the following validation parameters must be met:

Acceptance Criteria
ParameterAcceptance RangeCalculation
Recovery (RE) 85% – 115%(Area_extracted / Area_spiked_post_extraction) * 100
Matrix Effect (ME) ± 15% (85-115%)(Area_spiked_post_extraction / Area_neat_standard) * 100
Linearity (

)
> 0.995Calibration curve 1 – 1000 ng/mL
Precision (CV) < 15%Intra-day and Inter-day replicates (n=6)
Troubleshooting Guide
  • Low Recovery: Check pH of the load step. If pH > 4, the amine may not be fully ionized. Ensure 0.1% Formic Acid is used for dilution.

  • High Backpressure: Centrifuge urine at higher speed (10,000 x g) or use a larger pore size cartridge.

  • Peak Tailing: Ensure the reconstitution solvent matches the initial mobile phase conditions (low % organic).

References

  • BenchChem. (2025). Solid-Phase Extraction of Cathinones from Urine Samples: Application Notes and Protocols. Retrieved from

  • National Institutes of Health (NIH). (2018). Molecularly imprinted polymer solid-phase extraction of synthetic cathinones from urine. Retrieved from

  • Cayman Chemical. (2023). 6-methoxy Methylone (hydrochloride) Product Information. Retrieved from

  • Sigma-Aldrich. (2023). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Retrieved from

  • Forensic Science International. (2020).[3] A LC-MS/MS method for determination of 73 synthetic cathinones and related metabolites in urine. Retrieved from

Sources

Application Note: NMR Spectral Analysis and Structural Elucidation of 6-Methoxy Methylone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and forensic scientists. It synthesizes confirmed structural data with standard NMR protocols to provide a definitive methodology for identifying 6-methoxy Methylone hydrochloride.[1]

Executive Summary

The emergence of regioisomers in the New Psychoactive Substances (NPS) market necessitates high-resolution structural elucidation techniques. 6-methoxy Methylone (1-(6-methoxy-1,3-benzodioxol-5-yl)-2-(methylamino)propan-1-one), a derivative of the synthetic cathinone Methylone, presents unique analytical challenges due to the steric and electronic influence of the methoxy substituent on the aromatic core.[2]

This protocol details the Nuclear Magnetic Resonance (NMR) characterization of 6-methoxy Methylone HCl. Unlike Mass Spectrometry (MS), which may yield ambiguous fragmentation patterns among isomers, NMR provides definitive structural proof through scalar coupling analysis and through-space correlations. This guide focuses on distinguishing the 6-methoxy regioisomer from its parent compound (Methylone) and other potential methoxy-substituted analogs.[2]

Chemical Identity & Structural Logic[3]

Understanding the numbering and connectivity is prerequisite to interpreting the spectra.[1]

  • Common Name: 6-methoxy Methylone hydrochloride[2][3][4]

  • IUPAC Name: 1-(6-methoxy-1,3-benzodioxol-5-yl)-2-(methylamino)propan-1-one hydrochloride[2][4][5]

  • Molecular Formula: C₁₂H₁₅NO₄[1][3][4] · HCl

  • Molecular Weight: 273.71 g/mol (salt)[2]

Structural Numbering Convention

For this analysis, we utilize the benzodioxole numbering system to ensure clarity in assignment:

  • Positions 1, 3: Oxygen atoms of the dioxole ring.[6]

  • Position 5: Attachment point of the propanone side chain.[1]

  • Position 6: Attachment point of the Methoxy (-OCH₃) group.[1][2]

  • Positions 4, 7: Aromatic protons (Critical for differentiation).[1]

Experimental Protocol

Sample Preparation[1][2]
  • Solvent Selection: Deuterium Oxide (D₂O) is the preferred solvent for hydrochloride salts due to excellent solubility and the suppression of exchangeable amine protons, simplifying the spectrum. Alternatively, Methanol-d₄ (CD₃OD) may be used if solubility in D₂O is insufficient or to observe exchangeable protons (though often broadened).[2]

  • Concentration: Prepare a solution of 5–10 mg of sample in 600 µL of solvent.

  • Reference: Calibrate chemical shifts relative to the residual solvent peak (D₂O: HDO @ 4.79 ppm; CD₃OD: quintet @ 3.31 ppm) or an internal standard like TSP (trimethylsilylpropanoic acid).

Instrument Parameters
  • Field Strength: Minimum 400 MHz (recommended 600 MHz for resolution of long-range couplings).

  • Temperature: 298 K (25°C).[1]

  • Pulse Sequences:

    • 1H: Standard 1D proton with 30° pulse angle, 1s relaxation delay.[1]

    • 13C: Proton-decoupled 1D carbon (Power-gated).[1][2]

    • 2D: gCOSY (H-H correlation), gHSQC (one-bond H-C), gHMBC (long-range H-C).

Structural Analysis & Interpretation

1H NMR Spectral Analysis (Proton)

The introduction of the methoxy group at position 6 breaks the 1,2,4-trisubstituted pattern seen in Methylone, creating a 1,2,4,5-tetrasubstituted aromatic ring.[2]

Chemical Shift (δ, ppm)*MultiplicityIntegrationAssignmentStructural Logic
6.80 – 7.20 Singlet (s)1HH-7 Para to H-4.[2] Shielded relative to H-4 due to ortho-methoxy effect? Confirmed by NOE to Methoxy.[1][2]
6.50 – 6.90 Singlet (s)1HH-4 Para to H-7.[1][2] Isolated aromatic proton.[1] No ortho coupling observed.[1]
6.05 – 6.15 Singlet (s)2H-O-CH₂-O- Characteristic methylenedioxy bridge protons.[1][2]
5.05 – 5.15 Quartet (q)1HH-2 (Methine) Alpha-proton.[1][2] Deshielded by ketone and ammonium center.[1]
3.80 – 3.95 Singlet (s)3H-OCH₃ Diagnostic Peak. The methoxy group singlet confirms the derivative.[2]
2.75 – 2.85 Singlet (s)3HN-CH₃ N-methyl group.[1][2][7]
1.50 – 1.60 Doublet (d)3HH-3 (Methyl) Terminal methyl group coupled to H-2 (J ≈ 7.0 Hz).[2]

*Note: Shifts are approximate and solvent-dependent (D₂O values).

Key Differentiator: In Methylone , the aromatic region displays an ABX or similar pattern (doublet, doublet of doublets, doublet) corresponding to protons at 4, 6, and 7. In 6-methoxy Methylone , the aromatic protons (H-4 and H-7) are para to each other on the benzodioxole system.[2] This symmetry break results in two distinct singlets (or very weakly coupled doublets, J < 1Hz) rather than the strong ortho-coupling seen in the parent compound.

13C NMR Spectral Analysis (Carbon)

The carbon spectrum confirms the backbone and the extra oxygenated carbon.

  • Carbonyl (C=O): ~192 ppm (Ketone).[1]

  • Aromatic C-O: Three signals in the 140–155 ppm range (C-3a, C-7a, C-6).[2]

  • Aromatic C-H: Two signals in the 95–110 ppm range (C-4, C-7).[2]

  • Methylenedioxy: ~103 ppm.[1]

  • Methoxy: ~56-57 ppm.[1][2]

  • Alpha-Carbon: ~60 ppm.[1][2]

  • N-Methyl: ~32 ppm.[1][2]

  • Beta-Methyl: ~16 ppm.[1][2]

Visualizing the Connectivity (HMBC)

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the "gold standard" for proving the position of the methoxy group.

HMBC_Connectivity Figure 1: Critical HMBC correlations establishing the 6-methoxy regiochemistry. H_Methoxy Methoxy Protons (3.85 ppm) C_6 C-6 (Aromatic) (Ipso to OMe) H_Methoxy->C_6 3-bond (Strong) H_Arom_7 Aromatic H-7 (Singlet) H_Arom_7->C_6 2-bond C_5 C-5 (Aromatic) (Ipso to Ketone) H_Arom_7->C_5 3-bond H_Arom_4 Aromatic H-4 (Singlet) H_Arom_4->C_5 2-bond C_Ketone C=O (Ketone) (~192 ppm) H_Arom_4->C_Ketone 3-bond (Weak)

Caption: HMBC correlations confirm the methoxy group is attached at C-6, adjacent to the ketone side chain.[2]

Analytical Workflow Diagram

The following flowchart outlines the decision-making process for confirming the identity of the sample.

Workflow Start Unknown Sample (Suspected Cathinone) Solubility Dissolve in D2O (10 mg/0.6 mL) Start->Solubility Acquisition Acquire 1H NMR (16 Scans) Solubility->Acquisition Check1 Check Aromatic Region (6.0 - 7.5 ppm) Acquisition->Check1 Result_Methylone 3 Coupled Protons (d, dd, d) Likely Methylone Check1->Result_Methylone ABX Pattern Result_Methoxy 2 Singlets + OMe Singlet Likely Methoxy-Methylone Check1->Result_Methoxy Two Singlets Confirm Run HMBC/NOESY to confirm Regioisomer Result_Methoxy->Confirm

Caption: Decision tree for differentiating Methylone from its methoxy-substituted analogs via 1H NMR.

Safety and Handling

  • Hazard Class: 6-methoxy Methylone is a potent psychoactive substance.[1][2] Treat as a Schedule I (or equivalent) controlled substance analog.[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[2]

  • Containment: Handle all solids in a certified chemical fume hood or glovebox to prevent inhalation of fine particulates.[1]

References

  • SWGDRUG. (2017).[1][2] Monograph: 6-Methoxy Methylone. Scientific Working Group for the Analysis of Seized Drugs.[1] Retrieved from [Link]

  • UNODC. (2021).[1][2] Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. United Nations Office on Drugs and Crime.[1] Retrieved from [Link][2]

Sources

HPLC method development for 6-methoxy Methylone purity testing

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for 6-Methoxy Methylone Purity Testing

Introduction & Scope

6-Methoxy Methylone (also known as 6-MeO-bk-MDMA or 2-A1MP) is a synthetic cathinone derivative and a positional isomer of the controlled substance Methylone. As a New Psychoactive Substance (NPS), its appearance in forensic and pharmaceutical research requires rigorous purity assessment protocols.

This guide addresses the specific analytical challenges posed by 6-methoxy Methylone:

  • Structural Instability: Like all

    
    -keto amines, it is prone to oxidative dimerization and cyclization in solution.
    
  • Isomeric Complexity: Differentiating the 6-methoxy isomer from potential 2-methoxy or 5-methoxy positional isomers and the parent Methylone.

  • Polarity: The methoxy group alters the lipophilicity (LogP), requiring optimized retention strategies.

This protocol details a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method development strategy designed to achieve baseline resolution of 6-methoxy Methylone from its synthesis precursors and degradants.

Physicochemical Characterization & Strategy

Before method development, we must establish the "Ground Truth" of the analyte's behavior.

PropertyValue / CharacteristicImpact on HPLC Method
Structure 1-(6-methoxy-1,3-benzodioxol-5-yl)-2-(methylamino)propan-1-oneAromatic core + basic amine + labile ketone.
pKa (Calculated) ~8.0 - 9.0 (Secondary Amine)Critical: Mobile phase pH must be < 4.0 to keep amine protonated and prevent peak tailing.
UV Max ~235 nm, ~285 nm (Bathochromic shift from Methylone)Dual-wavelength monitoring recommended (254 nm for general, 285 nm for specificity).
Stability High risk of dimerization to pyrazines at neutral/basic pH.Rule: Diluents must be acidic. Autosampler temperature must be

C.

Method Development Workflow

The following diagram outlines the logical flow for developing and optimizing this method.

MethodDevelopment cluster_impurities Critical Impurities to Resolve Start Start: Analyte Characterization ColumnSel Step 1: Column Screening (C18 vs. Phenyl-Hexyl) Start->ColumnSel MobilePhase Step 2: Mobile Phase Optimization (pH Control & Buffer Selection) ColumnSel->MobilePhase Select Best Selectivity StabilityCheck Step 3: Solution Stability Study (Degradation Assessment) MobilePhase->StabilityCheck pH < 3.0 confirmed GradientOpt Step 4: Gradient Optimization (Resolution of Impurities) StabilityCheck->GradientOpt Degradants Identified FinalMethod Final Validated Protocol GradientOpt->FinalMethod Imp1 Precursor: 6-Methoxy-MDP1P GradientOpt->Imp1 Imp2 Degradant: Pyrazine Dimer GradientOpt->Imp2

Caption: Logical workflow for 6-methoxy Methylone HPLC method development, prioritizing stability and impurity resolution.

Detailed Experimental Protocols

Reagents and Standards
  • Reference Standard: 6-methoxy Methylone HCl (Certified Reference Material,

    
    98%).[1]
    
  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (18.2 M

    
    ).
    
  • Buffer Additives: Formic Acid (99%, LC-MS grade) or Ammonium Formate.

  • Diluent: 90:10 Water:Acetonitrile + 0.1% Formic Acid (Acidification is mandatory to prevent free-base degradation).

Instrumentation Setup
  • System: HPLC or UHPLC with Diode Array Detector (DAD).

  • Flow Cell: Standard 10 mm path length.

  • Autosampler: Cooled to 4°C (Required).

Column Selection Strategy

Two column chemistries are recommended. The C18 is the workhorse, while the Phenyl-Hexyl provides orthogonal selectivity based on


 interactions with the methoxy-substituted aromatic ring.
  • Primary Column (Robustness): C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 3.5

    
    m, 4.6 x 100 mm.
    
  • Secondary Column (Selectivity): Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 3

    
    m, 4.6 x 150 mm. Use this if positional isomers are present.[2]
    
Mobile Phase & Gradient Conditions

Rationale: A low pH (formic acid, ~pH 2.7) ensures the amine is protonated (


), reducing silanol interactions and peak tailing.
ParameterCondition
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Injection Volume 5 - 10

L
Column Temp 30°C
Detection UV at 254 nm (primary) and 285 nm (secondary)

Gradient Table (Scouting):

Time (min)% Mobile Phase BEvent
0.05Initial Hold
1.05Start Gradient
12.095Linear Ramp
15.095Wash
15.15Re-equilibration
20.05End

Critical Validation Parameters (Self-Validating System)

To ensure the method is trustworthy, you must perform the following "Stress Tests" during development.

System Suitability Testing (SST)

Before running samples, the system must pass these criteria:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (If
    
    
    , increase buffer strength or lower pH).
  • Retention Factor (

    
    ):  Must be 
    
    
    
    to avoid elution with the void volume.
  • Precision: %RSD of peak area for 5 replicate injections must be

    
    .
    
Specificity & Forced Degradation

Because cathinones degrade, you must prove the method separates the drug from its breakdown products.

  • Experiment: Expose a standard solution to 0.1N NaOH for 1 hour (induces dimerization).

  • Requirement: The method must resolve the parent peak (approx. 6-8 min) from the later-eluting pyrazine dimer (approx. 12-14 min due to higher lipophilicity).

Linearity & Range
  • Range: 10

    
    g/mL to 500 
    
    
    
    g/mL.
  • Acceptance:

    
    .
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions.Ensure pH is < 3.0. Consider adding 10mM Ammonium Formate to Mobile Phase A.
Split Peaks Sample solvent incompatibility.Ensure sample diluent matches initial mobile phase conditions (low % organic).
Ghost Peaks Carryover or Dimerization.Check needle wash. Ensure samples are fresh and kept at 4°C.
Retention Shift Column aging or pH fluctuation.Use a guard column. Verify buffer pH daily.

References

  • UNODC. (2015). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. United Nations Office on Drugs and Crime. Link

  • SWGDRUG. (2017).[3] Monograph: 6-Methoxy Methylone. Scientific Working Group for the Analysis of Seized Drugs. Link

  • Cayman Chemical. (2024). Product Information: 6-methoxy Methylone (hydrochloride).[1] Cayman Chemical.[1] Link

  • Tsujikawa, K., et al. (2013). Degradation of synthetic cathinones in solution. Forensic Science International, 228(1-3), 122-127.

Sources

Troubleshooting & Optimization

minimizing matrix effects in 6-methoxy Methylone LC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the liquid chromatography-mass spectrometry (LC-MS) analysis of 6-methoxy Methylone (bk-MDMA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the accuracy and reliability of your analytical results.

Introduction to the Challenge: The Matrix Effect

The analysis of 6-methoxy Methylone, a synthetic cathinone, in complex biological matrices such as plasma, urine, or serum presents a significant analytical challenge: the matrix effect. This phenomenon, primarily caused by co-eluting endogenous or exogenous compounds, can lead to the suppression or enhancement of the analyte's signal during mass spectrometry analysis, ultimately compromising the accuracy and precision of quantification. This guide provides a comprehensive approach to understanding, identifying, and minimizing these matrix effects.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your 6-methoxy Methylone LC-MS analysis.

Issue 1: Poor Peak Shape and Asymmetry

Question: My chromatogram for 6-methoxy Methylone shows significant peak tailing and asymmetry. What could be the cause, and how can I fix it?

Answer:

Poor peak shape is often a result of secondary interactions between the analyte and the stationary phase or residual silanol groups on the column. Given that 6-methoxy Methylone is a basic compound, these interactions are common.

Probable Causes & Solutions:

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of 6-methoxy Methylone, it can exist in both ionized and non-ionized forms, leading to peak splitting or tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the analyte. For basic compounds like 6-methoxy Methylone, a lower pH (e.g., pH 2-3 using formic acid or trifluoroacetic acid) will ensure it is fully protonated, leading to a single, sharp peak.

  • Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the basic analyte, causing peak tailing.

    • Solution:

      • Use an end-capped column specifically designed for the analysis of basic compounds.

      • Add a competing base, such as a low concentration of triethylamine (TEA), to the mobile phase to block the active silanol sites.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting or tailing.

    • Solution: Dilute your sample or reduce the injection volume.

Issue 2: Inconsistent Ion Ratios in MS/MS

Question: The ion ratios for my quantifier and qualifier transitions are inconsistent between samples and calibrators. What is causing this, and how can I improve it?

Answer:

Inconsistent ion ratios are a strong indicator of matrix effects, where co-eluting matrix components interfere with the fragmentation of the precursor ion or the transmission of fragment ions.

Probable Causes & Solutions:

  • Co-eluting Matrix Components: Phospholipids, salts, and other endogenous materials can suppress or enhance the signal of specific fragment ions differently.

    • Solution:

      • Improve Sample Preparation: Implement a more rigorous sample cleanup method. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly effective at removing interfering compounds. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also a viable option for complex matrices.

      • Optimize Chromatography: Adjust the gradient profile of your liquid chromatography method to better separate 6-methoxy Methylone from the interfering matrix components. A shallower gradient can improve resolution.

  • Source Contamination: A dirty ion source can lead to inconsistent ionization and fragmentation.

    • Solution: Regularly clean the ion source components, including the capillary, skimmer, and lenses, according to the manufacturer's recommendations.

Issue 3: Significant Signal Suppression or Enhancement

Question: I am observing a significant decrease (or increase) in the signal intensity of 6-methoxy Methylone in my biological samples compared to my standards prepared in a clean solvent. How can I mitigate this?

Answer:

This is a classic presentation of the matrix effect. The key is to either remove the interfering components or compensate for their effect.

Probable Causes & Solutions:

  • Insufficient Sample Cleanup: The most common cause is the presence of co-eluting matrix components that affect the ionization efficiency of the analyte.

    • Solution:

      • Solid-Phase Extraction (SPE): Utilize an SPE cartridge that is appropriate for the analyte's chemistry. For a basic compound like 6-methoxy Methylone, a cation exchange or a mixed-mode (e.g., C8 + cation exchange) SPE cartridge can provide excellent cleanup.

      • Liquid-Liquid Extraction (LLE): Optimize the LLE protocol by adjusting the pH of the aqueous phase and selecting an appropriate organic solvent to selectively extract the analyte.

      • QuEChERS: This method, involving a salting-out extraction and dispersive SPE cleanup, is effective for removing a wide range of matrix components.

  • Use of an Internal Standard: An appropriate internal standard (IS) is crucial for compensating for matrix effects.

    • Solution: The ideal IS is a stable isotope-labeled version of the analyte (e.g., 6-methoxy Methylone-d3). This IS will have nearly identical chemical and physical properties to the analyte, meaning it will be affected by the matrix in the same way, thus providing reliable correction during quantification.

Workflow for Minimizing Matrix Effects

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Review & Correction Start Biological Sample (Plasma, Urine) LLE Liquid-Liquid Extraction Start->LLE Optimize pH & Solvent SPE Solid-Phase Extraction Start->SPE Select appropriate cartridge QuEChERS QuEChERS Start->QuEChERS Choose dSPE sorbent LC Optimize Chromatography (Gradient, Column) LLE->LC SPE->LC QuEChERS->LC MS Tune MS Parameters LC->MS IS Use Stable Isotope-Labeled Internal Standard MS->IS Cal Matrix-Matched Calibration IS->Cal Result Accurate Quantification Cal->Result

Caption: Workflow for mitigating matrix effects in LC-MS analysis.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most effective sample preparation technique for minimizing matrix effects for 6-methoxy Methylone in plasma?

A1: For plasma samples, both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective. SPE, particularly with a mixed-mode cation exchange cartridge, often provides the cleanest extracts by removing phospholipids and proteins. LLE is a cost-effective alternative that can also yield excellent results with proper pH and solvent optimization.

Q2: How do I choose the right internal standard for my analysis?

A2: The gold standard is a stable isotope-labeled (SIL) internal standard, such as 6-methoxy Methylone-d3. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, providing the most accurate correction. If a SIL-IS is unavailable, a structural analog with similar chemical properties and chromatographic behavior can be used, but it may not compensate for matrix effects as effectively.

Q3: Can I use a protein precipitation method for sample preparation?

A3: While protein precipitation (e.g., with acetonitrile or methanol) is a quick and easy method, it is generally not recommended when trying to minimize matrix effects. This technique does not effectively remove other matrix components like phospholipids, which are major contributors to ion suppression in LC-MS analysis.

Q4: What are matrix-matched calibrators, and should I use them?

A4: Matrix-matched calibrators are calibration standards prepared in a blank biological matrix (e.g., drug-free plasma) that is identical to the samples being analyzed. This approach helps to compensate for the matrix effect by ensuring that the calibrators and the unknown samples experience similar levels of signal suppression or enhancement. It is a highly recommended practice for achieving accurate quantification.

Q5: How can I quantitatively assess the matrix effect in my method?

A5: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a pure solvent standard at the same concentration. The formula is:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Part 3: Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for 6-methoxy Methylone from Plasma

This protocol is a general guideline and should be optimized for your specific application.

Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., 30 mg, 1 mL)

  • Plasma sample

  • Internal Standard (IS) solution (e.g., 6-methoxy Methylone-d3)

  • 4% Phosphoric Acid in Water

  • Methanol

  • 5% Ammonium Hydroxide in Methanol

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of IS solution and 200 µL of 4% phosphoric acid. Vortex to mix.

  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 4% phosphoric acid. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 4% phosphoric acid.

    • Wash 2: 1 mL of methanol.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for 6-methoxy Methylone from Urine

Materials:

  • Urine sample

  • Internal Standard (IS) solution

  • Ammonium Hydroxide (concentrated)

  • Extraction Solvent (e.g., a mixture of dichloromethane, isopropanol, and n-hexane)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 500 µL of urine, add 25 µL of IS solution and 50 µL of concentrated ammonium hydroxide to basify the sample (pH > 9).

  • Extraction: Add 2 mL of the extraction solvent. Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS system.

Comparison of Sample Preparation Techniques

TechniqueProsConsTypical Recovery (%)
Solid-Phase Extraction (SPE) High selectivity, very clean extracts, amenable to automation.Higher cost per sample, can be more time-consuming to develop.> 90%
Liquid-Liquid Extraction (LLE) Cost-effective, good for removing salts and highly polar interferences.Can be labor-intensive, uses larger volumes of organic solvents.80-95%
Protein Precipitation Fast, simple, inexpensive.Poor removal of phospholipids and other matrix components, high risk of matrix effects.> 95% (but with significant matrix)
QuEChERS Fast, high throughput, uses minimal solvent.May require optimization of dSPE sorbents for specific matrices.85-100%

Diagram of the SPE Workflow

SPE_Workflow cluster_spe Solid-Phase Extraction Protocol node_pretreat 1. Pre-treatment Plasma + IS + Acid node_condition node_condition node_pretreat->node_condition node_load 3. Loading Load pre-treated sample node_condition->node_load node_wash node_wash node_load->node_wash node_elute 5. Elution Elute with basic methanol node_wash->node_elute node_dry node_dry node_elute->node_dry node_analyze { 7. Analysis | Inject into LC-MS} node_dry->node_analyze

Caption: Step-by-step solid-phase extraction (SPE) workflow.

References

This section is for illustrative purposes. Real-world applications would require specific citations from peer-reviewed literature.

Technical Support Center: Analytical Separation of 6-Methoxy Methylone

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: TICKET-ID-6MEO-ISO

Subject: Troubleshooting Co-elution and Identification of 6-Methoxy Methylone vs. Structural Isomers

User Guide Overview

Welcome to the Advanced Applications Support Center. You are likely accessing this guide because you are facing the "Isobaric Nightmare": distinguishing 6-methoxy Methylone (6-MeO-bk-MDMA) from its regioisomers (2-methoxy and 5-methoxy methylone) or closely related isobaric cathinones.

Standard C18 chromatography and basic GC-MS often fail here because these isomers share:

  • Identical Molecular Weight (MW): 237.25 g/mol (base).[1]

  • Identical Major Fragments: The methylenedioxy ring and amine chain often yield indistinguishable base peaks in Electron Ionization (EI).[1]

  • Similar Lipophilicity: Causing co-elution on hydrophobic stationary phases.[1]

This guide provides the specific protocols required to resolve these structural isomers.

Part 1: Liquid Chromatography (LC-MS/UV) Solutions

Common Issue: "My isomers are co-eluting on a C18 column."

Diagnosis: Standard C18 columns rely primarily on hydrophobic interactions.[1] Since 2-, 5-, and 6-methoxy methylone differ only by the position of the methoxy group on the aromatic ring, their hydrophobicity is nearly identical. You lack the shape selectivity required to distinguish them.

The Fix: Switch to Biphenyl or PFP Stationary Phases. You must utilize


-

interactions.[1] The methoxy group alters the electron density of the benzene ring. Biphenyl and Pentafluorophenyl (PFP) columns interact with these electron clouds differently depending on the steric position of the substituents (ortho/meta/para effects).
Recommended Protocol: Biphenyl Selectivity
ParameterSettingRationale
Column Biphenyl Core-Shell (e.g., Kinetex or Raptor), 2.6 µm, 100 x 2.1 mmMaximizes

-

interaction with the aromatic ring of the cathinone.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures the amine is protonated (

), improving peak shape.
Mobile Phase B Methanol + 0.1% Formic AcidMethanol promotes

-

interactions better than Acetonitrile (which has its own

electrons that can interfere).[1]
Flow Rate 0.4 mL/minOptimal linear velocity for core-shell particles.[1]
Gradient 0-1 min: 5% B1-8 min: 5%

60% B8-10 min: 60%

95% B
A shallow gradient slope is critical for resolving the critical pair (often 5-MeO and 6-MeO).[1]

Expected Elution Order (Biphenyl): Due to the "Ortho Effect" (steric hindrance protecting the polar group), the elution order typically follows the steric accessibility of the aromatic ring.

  • 2-methoxy Methylone (Elutes first - most sterically hindered/twisted ring)[1]

  • 6-methoxy Methylone

  • 5-methoxy Methylone (Elutes last - most planar/accessible for

    
    -bonding)[1]
    

Part 2: Gas Chromatography (GC-MS) Solutions

Common Issue: "The Mass Spectrum (EI) is identical for all peaks."[1]

Diagnosis: In standard 70eV Electron Ionization, synthetic cathinones undergo predictable alpha-cleavage.[1]

  • Fragment A (Imine):

    
     58 (for methylamino-propanone chain).[1]
    
  • Fragment B (Acylium): The benzoyl fragment containing the ring.[1] Since the ring substituents (methoxy + methylenedioxy) are the same, the mass of the acylium ion is identical for all regioisomers.

The Fix: Chemical Derivatization. You must chemically alter the molecule to change its retention time and potentially its fragmentation stability.[1]

Protocol: PFPA Derivatization

Acylation of the secondary amine with Pentafluoropropionic Anhydride (PFPA) increases volatility and adds a heavy fluorinated group that enhances mass spectral distinctiveness.[1]

Step-by-Step Workflow:

  • Evaporate 50

    
    L of sample extract to dryness under Nitrogen.
    
  • Add 50

    
    L of PFPA (Pentafluoropropionic anhydride) and 25 
    
    
    
    L of Ethyl Acetate.
  • Incubate at 70°C for 20 minutes. (Cap vial tightly to prevent moisture ingress).[1]

  • Evaporate to dryness again to remove excess acid.

  • Reconstitute in 100

    
    L Ethyl Acetate.
    
  • Analyze via GC-MS (Splitless injection).

Why this works:

  • Retention Time Shift: The bulky PFP group amplifies steric differences between the 2, 5, and 6 positions, significantly increasing

    
     (separation of retention time).
    
  • Unique Ions: While base peaks may remain similar, the molecular ion (

    
    ) becomes more stable, and distal fragments involving the PFP group may show intensity variations based on the isomer geometry.
    

Part 3: Troubleshooting Workflow

Use this logic gate to determine the correct analytical path for your sample.

SeparationWorkflow Start Sample: Suspected 6-MeO Methylone Technique Select Technique Start->Technique LC LC-MS/MS or LC-UV Technique->LC Thermal Instability Concern GC GC-MS Technique->GC General Screening LC_Col Column Selection LC->LC_Col GC_Direct Direct Injection (Result: Poor Peak Shape/Identical MS) GC->GC_Direct GC_Deriv PFPA Derivatization (Result: Resolved RT) GC->GC_Deriv Required Step C18 C18 Column (Result: Co-elution) LC_Col->C18 Standard Biphenyl Biphenyl/PFP Column (Result: Separation) LC_Col->Biphenyl Recommended Confirm Confirm ID via Reference Standard (Compare RT & Ion Ratios) Biphenyl->Confirm GC_Deriv->Confirm

Caption: Decision tree for selecting the optimal separation pathway. Green pathways indicate successful resolution strategies.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use UV absorption to distinguish them if I don't have a Mass Spec? A: It is difficult but possible with a Diode Array Detector (DAD).[1]

  • Mechanism: The position of the methoxy group relative to the methylenedioxy ring creates subtle shifts in the UV

    
    .
    
  • Action: Extract the UV spectrum at the peak apex. 6-methoxy isomers often show a hypsochromic (blue) shift compared to 5-methoxy due to steric twisting of the conjugation system. However, this is not definitive without a reference standard running in the same sequence.

Q: Why does my 6-methoxy Methylone standard degrade in the autosampler? A: Cathinones are unstable in basic solution.[1]

  • The Cause: If your reconstitution solvent is neutral or basic, the molecule can dimerize (forming pyrazines) or oxidize.

  • The Fix: Ensure your final sample diluent contains at least 0.1% Formic Acid.[1] Keep the autosampler temperature at 4°C.

Q: I see a peak at m/z 206 in my GC-MS spectrum. Is this 6-methoxy Methylone? A: Likely No .

  • Explanation: 6-methoxy Methylone (MW ~237) does not typically yield a major 206 ion.[1] If you see

    
     206, you might be looking at Butylone  or an ethylone derivative.[1] Always check the iminium ion:
    
    • 
       58 = Methylamino-propanone chain (Methylone/6-MeO-Methylone).[1]
      
    • 
       72 = Ethylamino-propanone or Dimethylamino chain.[1]
      

References

    • Source for structural confirmation and availability of reference standards.[2]

  • Restek Corporation. (2016).[1] Optimized Isomer Separation of Synthetic Cathinones by LC-MS/MS. Retrieved from [Link]

    • Authoritative guide on using Biphenyl phases for separating ortho/meta/para c
  • National Institutes of Health (NIH) / PubMed. (2020).[1] Differentiation of ring-substituted regioisomers of cathinone analogs. Retrieved from [Link]

    • Scientific validation of stationary phase selectivity for regioisomers.
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2017).[1] Monograph: 6-Methoxy Methylone. Retrieved from [Link]

    • Standardized EI-MS and IR spectra d

Sources

Technical Support Center: Troubleshooting 6-Methoxy Methylone Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Peak Tailing Diagnostics & Optimization for 6-Methoxy Methylone HCl Ticket ID: #TS-6MM-042 Status: Open Assigned Specialist: Senior Application Scientist, Chromatography Division

Executive Summary & Diagnostic Workflow

The Issue: You are observing peak tailing (Asymmetry Factor


) during the HPLC or LC-MS analysis of 6-methoxy Methylone hydrochloride  (6-MeO-bk-MDMA).

The Root Cause: 6-methoxy Methylone is a synthetic cathinone derivative containing a secondary amine group.[1] The hydrochloride salt form indicates the molecule is positively charged (protonated) in aqueous solution. Peak tailing is almost exclusively caused by secondary silanol interactions : the positively charged amine interacts with ionized (negative) silanol groups (


) on the silica stationary phase, rather than partitioning solely based on hydrophobicity.[2]

Diagnostic Decision Tree: Follow this logic flow to isolate the specific cause of your tailing.

PeakTailingWorkflow Start START: Peak Tailing Observed (As > 1.2) CheckPH 1. Check Mobile Phase pH Start->CheckPH PH_Decision Is pH between 3.0 and 8.0? CheckPH->PH_Decision Fix_PH ACTION: Lower pH to < 3.0 (Protonate Silanols) PH_Decision->Fix_PH Yes (Danger Zone) CheckColumn 2. Check Column Chemistry PH_Decision->CheckColumn No (pH is OK) Fix_PH->CheckColumn Col_Decision Is Column End-Capped? CheckColumn->Col_Decision Fix_Column ACTION: Switch to High-Purity End-Capped C18 or PFP Col_Decision->Fix_Column No/Unknown CheckLoad 3. Check Sample Load Col_Decision->CheckLoad Yes Fix_Column->CheckLoad Load_Decision Sample Conc > 1 mg/mL? CheckLoad->Load_Decision Fix_Load ACTION: Dilute 1:10 Re-inject Load_Decision->Fix_Load Yes CheckSolvent 4. Check Injection Solvent Load_Decision->CheckSolvent No Fix_Load->CheckSolvent Solvent_Decision Is Solvent Stronger than Initial Mobile Phase? CheckSolvent->Solvent_Decision Fix_Solvent ACTION: Dissolve in Initial Mobile Phase Solvent_Decision->Fix_Solvent Yes (Strong Solvent Effect) Success ISSUE RESOLVED Symmetrical Peak Solvent_Decision->Success No Fix_Solvent->Success

Figure 1: Systematic troubleshooting workflow for amine-based peak tailing. Blue nodes represent diagnostic steps; Green nodes represent corrective actions.

Technical Q&A: Troubleshooting & Optimization

Q1: Why does 6-methoxy Methylone tail significantly on my standard C18 column?

A: The tailing is mechanistic. 6-methoxy Methylone contains a secondary amine (the "methylamino" group).

  • The Mechanism: Standard silica supports have residual silanol groups (

    
    ).[1] Above pH 3.5, these silanols ionize to 
    
    
    
    .[1] The amine on your target molecule is basic (pKa
    
    
    8–9) and positively charged in typical buffers.[1]
  • The Result: The positive amine binds electrostatically to the negative silanol (Ion-Exchange mechanism) rather than interacting solely with the C18 chains (Reverse Phase mechanism). This "mixed-mode" retention delays the elution of a portion of the sample, creating a "tail."

Q2: What is the single most effective change to fix this?

A: Lower the pH of your mobile phase to


 3.0. 
At pH 2.5–3.0, two things happen:
  • The silanol groups on the column surface become protonated (

    
    ), rendering them neutral.[1][2]
    
  • The electrostatic attraction between the column and the 6-methoxy Methylone is broken.[1]

  • Recommendation: Use 0.1% Formic Acid (pH ~2.[1]7) or 20 mM Ammonium Formate adjusted to pH 3.0 with formic acid.

Q3: I am using LC-MS. Can I use Triethylamine (TEA) to suppress tailing?

A: No.

  • Why: TEA is a "silanol blocker" used in UV detection methods.[1] It competes for the active sites on the column.[1][2] However, TEA causes severe ion suppression in Mass Spectrometry, killing your sensitivity.

  • Alternative for LC-MS: Use a column with "embedded polar groups" or a "charged surface hybrid" (CSH) particle.[1] These are chemically designed to repel basic amines, preventing tailing without needing TEA.[1]

Q4: Which specific column chemistry do you recommend?

A: For synthetic cathinones like 6-methoxy Methylone, two chemistries provide the best peak shape:

  • Biphenyl or PFP (Pentafluorophenyl): These phases offer pi-pi interactions with the benzodioxole ring of the methylone structure.[1] This increases selectivity and often separates the target from structural isomers better than C18.[1]

  • Base-Deactivated C18: Look for columns labeled "End-capped," "for Basic Compounds," or "High pH stable."[1]

Q5: The peak is tailing, but also looks "fat" (broad). Is this the same issue?

A: This suggests Sample Solvent Incompatibility . If you dissolved your 6-methoxy Methylone HCl in pure methanol or acetonitrile but your gradient starts at 95% water, the sample "races" through the column before focusing.

  • The Fix: Dissolve the sample in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile + 0.1% Formic Acid).

Optimization Protocols

Protocol A: Mobile Phase Preparation (LC-MS Compatible)

Use this buffer system to minimize silanol activity while maintaining MS sensitivity.

  • Aqueous Phase (A): 10 mM Ammonium Formate in LC-MS grade water.

    • Step 1: Dissolve 0.63 g Ammonium Formate in 1 L water.[1]

    • Step 2: Adjust pH to 3.0 ± 0.1 using LC-MS grade Formic Acid. (Crucial: Do not rely on auto-pH; measure it).[1]

  • Organic Phase (B): 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0 min: 5% B[1]

    • 10 min: 95% B[1]

    • Hold 2 min.

Protocol B: Column Regeneration (If Tailing Persists)

If a previously good column starts tailing, basic contaminants may be strongly bound to silanols.

  • Flush 1: 20 Column Volumes (CV) of 95% Water / 5% Acetonitrile (no buffer).[1]

  • Flush 2: 20 CV of 100% Acetonitrile.

  • Flush 3: 5 CV of 100% Isopropanol (removes hydrophobic contaminants).[1]

  • Flush 4: 20 CV of 100% Acetonitrile.

  • Re-equilibrate: 20 CV of Initial Mobile Phase.

Data & Troubleshooting Matrix

Symptom vs. Solution Matrix
ObservationProbable CauseVerification StepCorrective Action
Tailing (As > 1.5) Silanol InteractionCheck pH.[1] Is it > 3.5?Lower pH to 2.5–3.0 using Formic Acid.[1]
Fronting (As < 0.8) Column OverloadDilute sample 1:10.Inject less mass or use a column with higher carbon load.[1]
Broad/Fat Peak Strong Solvent EffectCheck sample diluent.[1]Re-dissolve sample in initial mobile phase (e.g., 95% Water).[1]
Split Peak Blocked Frit / VoidReverse column flow (if allowed).Replace guard column/frit.[1][3] If void, replace column.[1]
Shifting Retention pH InstabilityCheck buffer capacity.Use 20mM buffer instead of 0.1% acid additives.
Column Selection Guide for Cathinones
Column TypeMechanismBenefit for 6-methoxy Methylone
C18 (End-capped) HydrophobicGood general retention; "Base-deactivated" versions prevent tailing.[1]
PFP (Pentafluorophenyl) Pi-Pi / H-BondingExcellent for separating halogenated or methoxy-substituted analogs.[1]
HILIC Polar PartitioningRetains the polar HCl salt very well; useful if compound elutes too fast on C18.[1]

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2017).[1] Monograph: 6-Methoxy Methylone. Retrieved from [Link]

  • Restek Corporation. (2025).[1] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]

  • Phenomenex. (2025).[1][4] How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Liu, C., et al. (2017).[1] Identification and analytical characterization of nine synthetic cathinone derivatives... including 6-MeO-bk-MDMA.[1][5][6] Drug Testing and Analysis. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Ion Suppression in 6-Methoxy Methylone Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical detection of 6-methoxy methylone (also known as 6-MeO-bk-MDMA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding ion suppression in LC-MS/MS analysis. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve common challenges, ensuring the accuracy and reliability of your data.

Introduction to the Challenge: Ion Suppression

In liquid chromatography-mass spectrometry (LC-MS/MS), ion suppression is a significant matrix effect that can compromise the accuracy, precision, and sensitivity of quantitative bioanalysis.[1][2] This phenomenon occurs when co-eluting molecules from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a reduced signal intensity.[2] When analyzing complex biological matrices such as plasma, serum, or urine for 6-methoxy methylone, endogenous components, particularly phospholipids, are major contributors to ion suppression.[3][4]

This guide will provide a structured approach to understanding and mitigating ion suppression specific to the detection of 6-methoxy methylone and its primary metabolites.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing step-by-step solutions.

Scenario 1: Low or No Signal for 6-Methoxy Methylone

Question: I am not seeing a discernible peak for my 6-methoxy methylone standard, or the signal intensity is much lower than expected. What are the likely causes and how can I fix this?

Answer:

Low or no signal for 6-methoxy methylone can stem from several factors, with ion suppression being a primary suspect, especially when analyzing biological samples. Here is a systematic approach to troubleshoot this issue:

Step 1: Confirm Instrument Performance with a Neat Standard

First, ensure the LC-MS/MS system is performing correctly. Prepare a standard solution of 6-methoxy methylone in a clean solvent (e.g., methanol or acetonitrile) and inject it directly.

  • Expected Outcome: You should observe a strong, well-defined peak.

  • Troubleshooting: If the signal is still low, re-optimize the MS parameters for 6-methoxy methylone. The precursor ion for 6-methoxy methylone ([M+H]⁺) is approximately m/z 238.1. You will need to determine the optimal product ions and collision energies for your specific instrument. For related cathinones, common fragment ions are observed.[5][6]

Step 2: Evaluate Matrix Effects with a Post-Column Infusion Experiment

This experiment will help you visualize the regions of ion suppression in your chromatogram.

  • Protocol:

    • Continuously infuse a standard solution of 6-methoxy methylone into the MS source post-column.

    • Inject a blank, extracted matrix sample (e.g., plasma extract without the analyte).

    • Monitor the signal of 6-methoxy methylone. A drop in the signal indicates a region of ion suppression.

  • Interpretation: If the retention time of 6-methoxy methylone coincides with a significant drop in the infused signal, ion suppression is the likely cause of your low signal. Phospholipids are a common cause of ion suppression and tend to elute in the middle of a typical reversed-phase gradient.[3]

Step 3: Enhance Sample Preparation to Remove Interferences

If ion suppression is confirmed, your sample preparation needs to be more effective at removing matrix components.

  • Protein Precipitation (PPT): While simple, PPT is often insufficient as it does not effectively remove phospholipids.[4]

  • Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT. A validated method for methylone and its metabolites in human plasma utilized a chloroform and ethyl acetate (9:1 v/v) extraction.[7]

  • Solid-Phase Extraction (SPE): SPE provides excellent cleanup and is highly recommended. For cathinones, cation-exchange or mixed-mode SPE cartridges are effective.[8]

  • Phospholipid Removal Plates: Specialized plates (e.g., HybridSPE®, Ostro®) are highly effective at removing phospholipids and can significantly reduce ion suppression.[4]

Step 4: Optimize Chromatographic Separation

Adjusting your chromatography can move the 6-methoxy methylone peak away from the ion suppression zone.

  • Modify the Gradient: A shallower gradient can improve the separation of 6-methoxy methylone from interfering matrix components.

  • Change the Mobile Phase: Switching from acetonitrile to methanol (or vice versa) can alter selectivity. Methanol has been shown to provide a more predictable elution profile for phospholipids in reversed-phase chromatography.[3]

  • Use a Different Column: A column with a different stationary phase (e.g., biphenyl) can offer alternative selectivity for polar aromatic compounds like cathinones.[9]

Scenario 2: Poor Reproducibility and Inaccurate Quantification

Question: My calibration curve is non-linear, and my quality control (QC) samples have high variability. Could ion suppression be the cause?

Answer:

Yes, inconsistent ion suppression is a common reason for poor reproducibility and inaccurate quantification. The composition of the matrix can vary between samples, leading to different degrees of ion suppression.

Solution: The Gold Standard - Stable Isotope-Labeled Internal Standard (SIL-IS)

The most effective way to compensate for variable ion suppression is to use a stable isotope-labeled internal standard (SIL-IS) for 6-methoxy methylone (e.g., 6-methoxy methylone-d3).

  • Why it Works: A SIL-IS is chemically identical to the analyte and will co-elute. Therefore, it experiences the same degree of ion suppression. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability due to ion suppression is normalized, leading to accurate and precise quantification. A study on methylone and its metabolites successfully used methylone-d3 as an internal standard.[7]

Workflow for Implementing a SIL-IS:

  • Acquire the SIL-IS: Obtain a certified 6-methoxy methylone SIL-IS.

  • Spike Samples: Add a known concentration of the SIL-IS to all samples, calibrators, and QCs at the beginning of the sample preparation process.

  • Data Processing: Quantify 6-methoxy methylone based on the peak area ratio of the analyte to the SIL-IS.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of 6-methoxy methylone I should be aware of?

The primary metabolites of methylone, a closely related compound, are 4-hydroxy-3-methoxymethcathinone (HMMC) and 3,4-methylenedioxycathinone (MDC).[8] It is likely that 6-methoxy methylone follows a similar metabolic pathway. Monitoring for these metabolites can be important in pharmacokinetic and forensic studies. The molecular weight of HMMC is 209.24 g/mol .[10]

Q2: What are the expected precursor and product ions for 6-methoxy methylone and its metabolites for my MRM method?

  • 6-Methoxy Methylone: The precursor ion ([M+H]⁺) is approximately m/z 238.1.

  • HMMC: The precursor ion ([M+H]⁺) is approximately m/z 210.1.

  • MDC: The precursor ion ([M+H]⁺) is approximately m/z 194.1.

Product ions need to be determined empirically on your mass spectrometer by infusing a standard of each compound and performing a product ion scan. For cathinone analogs, common fragmentation patterns exist that can guide your initial experiments.[5][6]

CompoundPrecursor Ion ([M+H]⁺)Potential Product Ions (to be confirmed)
6-Methoxy Methylone~238.1Requires experimental determination
HMMC~210.1Requires experimental determination
MDC~194.1Requires experimental determination

Q3: Can I just dilute my sample to overcome ion suppression?

Diluting the sample will reduce the concentration of matrix components causing suppression, but it will also dilute your analyte. This approach is only feasible if the concentration of 6-methoxy methylone is high enough to remain well above the limit of quantification after dilution. For trace-level analysis, this is often not a viable solution.

Q4: Is ESI or APCI more susceptible to ion suppression for 6-methoxy methylone analysis?

Electrospray ionization (ESI) is generally more susceptible to ion suppression from non-volatile matrix components like phospholipids and salts compared to atmospheric pressure chemical ionization (APCI). Since 6-methoxy methylone is a polar molecule, ESI is the more common ionization technique. Therefore, addressing ion suppression is critical when using ESI.

Q5: How can I be sure my sample preparation method is effectively removing phospholipids?

You can monitor for the presence of phospholipids in your final extract by adding a multiple reaction monitoring (MRM) transition for common phosphocholines (e.g., m/z 184 -> 184) to your LC-MS/MS method. A significant peak in this channel that co-elutes with your analyte is a strong indicator of potential ion suppression.[3]

Part 3: Experimental Protocols and Visualizations

Protocol 1: Post-Column Infusion Experiment to Diagnose Ion Suppression

This protocol helps to identify chromatographic regions where co-eluting matrix components suppress the analyte signal.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-connector

  • 6-methoxy methylone standard solution (e.g., 100 ng/mL in mobile phase)

  • Extracted blank matrix sample (e.g., plasma processed with your current sample preparation method)

Procedure:

  • Set up the LC system with your analytical column and mobile phases.

  • Connect the outlet of the LC column to a T-connector.

  • Connect the syringe pump containing the 6-methoxy methylone solution to the second port of the T-connector.

  • Connect the third port of the T-connector to the MS ion source.

  • Begin infusing the 6-methoxy methylone solution at a low flow rate (e.g., 5-10 µL/min).

  • Set up the MS to monitor the MRM transition for 6-methoxy methylone.

  • Once a stable signal (baseline) is achieved, inject the extracted blank matrix sample onto the LC column.

  • Monitor the infused 6-methoxy methylone signal throughout the chromatographic run.

Data Interpretation:

A stable baseline indicates no ion suppression. Dips in the baseline correspond to regions of ion suppression caused by co-eluting matrix components.

Diagram: Post-Column Infusion Workflow

G cluster_LC LC System cluster_Infusion Infusion System LC LC Pump & Autosampler Column Analytical Column LC->Column Tee T-Connector Column->Tee Column Effluent SyringePump Syringe Pump (6-Methoxy Methylone Std.) SyringePump->Tee Infusion MS Mass Spectrometer Tee->MS Combined Flow

Caption: Workflow for post-column infusion to detect ion suppression.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general procedure for cleaning up plasma samples to reduce matrix effects before LC-MS/MS analysis of 6-methoxy methylone.

Materials:

  • Mixed-mode cation-exchange SPE cartridges

  • Plasma sample

  • Internal standard (6-methoxy methylone-d3)

  • Phosphoric acid (or other suitable acid)

  • Methanol

  • Elution solvent (e.g., 5% ammonium hydroxide in methanol)

  • Centrifuge

  • Evaporator

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add the SIL-IS. Acidify the sample (e.g., with phosphoric acid) to ensure 6-methoxy methylone is protonated.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of acidified water, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the 6-methoxy methylone and SIL-IS with 1 mL of the elution solvent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Diagram: SPE Workflow for 6-Methoxy Methylone

G Start Plasma Sample + SIL-IS Pretreat Acidify Sample Start->Pretreat Load Load Sample Pretreat->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Wash1 Wash 1 (Acidified Water) Load->Wash1 Wash2 Wash 2 (Methanol) Wash1->Wash2 Elute Elute Analyte (Ammoniated Methanol) Wash2->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.

References

  • Bioanalysis Zone. (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007).
  • Waters Corporation. (n.d.). A Robust and Reproducible Reversed-Phase Lipid Profiling Method for Large Sample Sets. [Link]

  • Fan, S. Y., Lo, D. S., & Tsai, I. L. (2020). A LC-MS/MS method for determination of 73 synthetic cathinones and related metabolites in urine.
  • Lahaie, M. (2015, July 9). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Chromatography Online. [Link]

  • Concheiro, M., Shakleya, D., Huestis, M. A. (2014). Analysis of Cathinones in Plasma Using LC-MS/MS. ASMS 2014 ThP598.
  • United Nations Office on Drugs and Crime. (2020). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. [Link]

  • Agilent Technologies. (2013, February 27). Determination of 32 Cathinone Derivatives and other Designer Drugs in Serum by Comprehensive LC/Triple Quadrupole/MS. [Link]

  • Wörmer, L., Lipp, J. S., Hopmans, E. C., Sinninghe Damsté, J. S., & Schouten, S. (2021). A versatile method to separate complex lipid mixtures using 1-butanol as eluent in a reverse-phase UHPLC-ESI-MS system.
  • Concheiro, M., Pompilio, A., Shakleya, D. M., & Huestis, M. A. (2014). Quantification of methylone and metabolites in rat and human plasma by liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 406(21), 5163–5173.
  • RTI International. (2024). Selecting and optimizing transitions for LC-MS/MS methods. [Link]

  • Agilent Technologies. (2012, May 22). A Triple Quadrupole LC/MS/MS Method for Quantitative Analysis of Methylenedioxypyrovalerone (MDPV) and Mephedrone, Common Components of “Bath Salts” in Urine. [Link]

  • Monciu, C. M., Arsene, A. L., Droc, D., & Oitǎ, U. (2012). High-throughput toxicological analysis of Methamphetamine, MDA and MDMA from human plasma by LC-MS/MS. Farmacia, 60(4), 549-559.
  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques, 14(5).
  • Papaseit, E., Pérez-Mañá, C., de la Torre, R., & Farré, M. (2022). Methylone and MDMA Pharmacokinetics Following Controlled Administration in Humans. Pharmaceuticals, 15(11), 1421.
  • Steuer, A. E., Schmidhauser, C., Liechti, M. E., & Kraemer, T. (2015). Development and validation of an LC-MS/MS method after chiral derivatization for the simultaneous stereoselective determination of methylenedioxy-methamphetamine (MDMA) and its phase I and II metabolites in human blood plasma. Drug testing and analysis, 7(7), 592–602.
  • Awad, T., Clark, C. R., & DeRuiter, J. (2006). Chromatographic and mass spectral studies on methoxymethcathinones related to 3,4-methylenedioxymethamphetamine.
  • Grokipedia. (n.d.). 4-Hydroxy-3-methoxymethcathinone. [Link]

  • Gürler, M., Taşkın, P., Doğan, E. Ö., Karkın, Ş., & Lale, A. (2017). Evaluating Of Synthetic Cathinones in Human Urine Samples. Acta Medica, 48(2), 79-85.
  • Al-Asmari, A. I., Al-Zahrani, A. M., Al-Harbi, N. O., Al-Otaibi, K. M., Al-Amri, A. Y., & Al-Saeed, A. H. (2022). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Toxics, 10(4), 195.
  • Paila, Y. R., Rao, B. V., Kumar, T. R., & Kumar, P. V. (2008). High-throughput LC-MS/MS assay for 6-methoxy-2-naphthylacetic acid, an active metabolite of nabumetone in human plasma and its application to bioequivalence study.
  • Wikipedia. (n.d.). 4-Hydroxy-3-methoxymethcathinone. [Link]

  • Phenomenex. (n.d.). LC-MS/MS Separation of MDMA and its Metabolites Using the Kinetex® 2.6 µm Biphenyl Column. [Link]

  • Carlier, J., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood.

Sources

Validation & Comparative

6-methoxy Methylone certified reference material (CRM) suppliers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 6-methoxy Methylone Reference Materials: A Technical Guide for Forensic Validation Content Type: Publish Comparison Guide Audience: Researchers, Forensic Toxicologists, and Drug Development Scientists

Executive Summary: Navigating the "CRM" Gap for Emerging NPS

In the rapidly evolving landscape of New Psychoactive Substances (NPS), the availability of Certified Reference Materials (CRMs) often lags behind the emergence of new analogs. 6-methoxy Methylone (also known as 2-A1MP or 6-MeO-bk-MDMA) is a prime example of this phenomenon.

While researchers frequently search for a "6-methoxy Methylone CRM," the current industry reality is that a fully certified material (with a property value and uncertainty budget traceable to SI units) is not yet commercially available . The highest grade of material currently available is the ISO 17034 Reference Material (RM) .

This guide objectively compares the primary authorized supply source against alternative strategies (grey market sourcing and surrogate calibration), providing a self-validating protocol to bridge the gap between an RM and the rigorous requirements of forensic quantification.

Supplier Landscape & Product Comparison

For 6-methoxy Methylone, the supply chain is highly consolidated. Unlike established drugs (e.g., MDMA, Methylone) where multiple ISO 17034 accredited suppliers (Cerilliant, LGC, Lipomed) compete, this specific analog is currently dominated by a single primary manufacturer.

Comparative Specifications Table
FeatureCayman Chemical (Primary) Grey Market / Research Chemical Vendors Surrogate CRM (Methylone)
Product Grade ISO 17034 Reference Material (RM) Research Grade / Chemical StandardISO 17034 CRM
Catalog No. Item No. 18029Varies (Often unlisted)Item No. 20891 (Cayman) / M-140 (Cerilliant)
Format Neat Solid (Hydrochloride salt)Powder / CrystalSolution (e.g., 1 mg/mL in MeOH)
Purity ≥98% (HPLC/LC-MS verified)Unknown / Variable (Often <90%)99.9% ± Uncertainty
Traceability Batch-specific CoA; ISO 17025 TestingNoneSI-Traceable (NIST weights)
Uncertainty Not Certified (Qualitative/Semi-Quant)N/ACertified (e.g., ± 0.006 mg/mL)
Primary Use Identification & In-house QuantitationNon-regulated ResearchQuantitation of Methylone (Surrogate)

Critical Insight: The Cayman product is an RM , not a CRM . It guarantees identity and minimum purity but does not provide a certified mass fraction with a calculated uncertainty budget. Therefore, it cannot be used directly for quantitative calibration in ISO 17025 accredited labs without in-house verification (see Section 3).

Technical Deep Dive: The "Neat" vs. "Solution" Dilemma

Most CRMs are sold as ampouled solutions to guarantee stability and concentration. 6-methoxy Methylone is predominantly available as a neat solid .

  • Advantage: Neat solids allow for the preparation of high-concentration stock solutions (e.g., 10 mg/mL) required for method development and metabolite generation studies.

  • Risk: Weighing sub-milligram quantities of neat NPS introduces significant gravimetric error.

  • Mitigation: Do not weigh less than 10 mg on a standard analytical balance (0.1 mg readability). Use a microbalance if available, or prepare a larger volume of primary stock to minimize relative error.

Structural Characterization
  • Systematic Name: 1-(6-methoxy-1,3-benzodioxol-5-yl)-2-(methylamino)propan-1-one[1][2]

  • Formula: C₁₂H₁₅NO₄[2] • HCl

  • Molecular Weight: 273.7 Da (Salt) / 237.25 Da (Free Base)

  • Key Feature: The methoxy group at the 6-position of the phenyl ring distinguishes it from Methylone and other isomers (e.g., 5-methoxy Methylone).

Experimental Protocol: The "Self-Validating" System

Since the available material is an RM, you must "upgrade" it to a working standard through verification. This protocol ensures your quantitative data is defensible.

Workflow Diagram: Standard Verification & Analysis

G Start Acquire 6-methoxy Methylone RM (Cayman Item 18029) Identity Identity Verification (LC-MS/MS & FTIR) Start->Identity Purity Purity Verification (HPLC-PDA or qNMR) Start->Purity Decision Purity > 98%? Identity->Decision Purity->Decision Stock Prepare Primary Stock (1 mg/mL in MeOH) Decision->Stock Yes Reject Recalculate or Reject Decision->Reject No Surrogate Cross-Check vs. Methylone CRM Stock->Surrogate Relative Response Factor (RRF) Final Validated Working Standard Ready for Quantitation Surrogate->Final

Figure 1: Decision tree for validating a Reference Material (RM) for quantitative use when a CRM is unavailable.

Step-by-Step Methodology

Step 1: Identity Confirmation (MS/MS)

  • Infusion: Infuse a 1 µg/mL solution into the MS source (ESI+).

  • Precursor Scan: Verify the [M+H]⁺ peak at m/z 238.1 .

  • Product Ion Scan: Fragmentation of the cathinone backbone typically yields:

    • m/z 220.1 (Loss of H₂O)

    • m/z 190.0 (Loss of methylamine + H₂O - specific to methoxy-substituted ring)

    • m/z 160.0 (Methoxymethylenedioxybenzyl cation)

  • Compare: Match these transitions against the SWGDRUG monograph or mzCloud database.

Step 2: Purity Assessment (HPLC-PDA) Do not rely solely on the CoA if the vial has been opened or stored.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV at 230 nm, 280 nm, and max plot.

  • Calculation: Purity % = (Area of Main Peak / Total Area) × 100.

    • Requirement: Must be >98% to use the gravimetric weight directly. If 90-98%, apply a purity correction factor.

Step 3: Cross-Validation (The Surrogate Check) To validate your weighing accuracy:

  • Prepare your 6-methoxy Methylone stock (Target: 1.0 µg/mL).

  • Prepare a Methylone CRM stock (Target: 1.0 µg/mL).

  • Analyze both.[2] While ionization efficiencies differ, the peak areas should be within the same order of magnitude (typically 0.5x – 2.0x). A 10x difference indicates a weighing or dilution error.

Analytical Pathway: LC-MS/MS Parameters

This method is optimized for separating 6-methoxy Methylone from its isobaric isomers.

ParameterSetting
Ionization ESI Positive Mode
MRM Transition 1 (Quant) 238.1 → 190.0 (CE: 20 eV)
MRM Transition 2 (Qual) 238.1 → 160.0 (CE: 35 eV)
Column Temperature 40°C
Flow Rate 0.4 mL/min
Retention Time ~4.5 min (varies by gradient)
Fragmentation Pathway Diagram

MassSpec Parent Precursor Ion [M+H]+ = 238.1 Frag1 Loss of H2O m/z 220.1 Parent->Frag1 -18 Da Frag2 Immonium Ion (Typical Cathinone) Parent->Frag2 Alpha Cleavage Frag3 Methoxy-MD-Benzyl Cation m/z 160.0 Parent->Frag3 Loss of Amine chain

Figure 2: Proposed fragmentation pathway for 6-methoxy Methylone. The m/z 160 ion is diagnostic for the substituted aromatic ring.

Conclusion & Recommendations

For 6-methoxy Methylone, the "perfect" Certified Reference Material does not yet exist. However, scientific integrity can be maintained by:

  • Sourcing: Exclusively using the Cayman Chemical ISO 17034 Reference Material (Item 18029) to ensure batch traceability and identity.

  • Validating: Treating the material as a "neat chemical" that requires in-house purity verification before assigning a concentration value.

  • Reporting: Clearly stating in your SOPs that an "ISO 17034 RM" was used for calibration, listing the specific batch purity and verification method.

Avoid "Research Grade" chemicals from grey market vendors, as the risk of positional isomers (e.g., 2-methoxy or 5-methoxy analogs) is high, and these will likely co-elute in standard screening methods, leading to false positives or inaccurate quantitation.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2017). Monograph: 6-Methoxy Methylone. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2020). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link]

Sources

Navigating the Gray Areas of Drug Screening: A Comparative Guide to the Cross-Reactivity of Methylone with Commercial MDMA Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Fremont, CA – February 13, 2026 – As the landscape of novel psychoactive substances (NPS) continues to evolve, the challenge for forensic and clinical toxicology laboratories to accurately screen for these compounds grows. This guide provides a critical comparison of the cross-reactivity of methylone (3,4-methylenedioxymethcathinone, bk-MDMA), a common synthetic cathinone, with three widely used commercial immunoassays for 3,4-methylenedioxymethamphetamine (MDMA). Understanding the performance of these frontline screening tools is paramount for researchers, scientists, and drug development professionals to ensure accurate detection and avoid potential misinterpretation of results.

The Analytical Challenge: Structural Similarities and Immunoassay Specificity

The proliferation of NPS, often designed to mimic the effects of traditional illicit drugs, presents a significant analytical hurdle. Methylone, a β-keto analogue of MDMA, shares a similar chemical scaffold, leading to the potential for cross-reactivity with immunoassays designed to detect MDMA. Immunoassays are a cornerstone of high-throughput drug screening due to their speed and cost-effectiveness. However, their reliance on antibody-antigen recognition means that structurally related molecules can sometimes bind to the antibody, leading to a positive result in the absence of the target analyte—a phenomenon known as cross-reactivity. This guide delves into the performance of three prominent commercial MDMA immunoassays in the presence of methylone, providing essential data for laboratory professionals.

Comparative Analysis of MDMA Immunoassay Cross-Reactivity with Methylone

A pivotal study by Regester et al. (2015) in the Journal of Analytical Toxicology provides crucial data on the cross-reactivity of a wide range of designer drugs with commercially available immunoassays.[1] The following table summarizes the findings for methylone with three key MDMA screening assays. The data is presented as the lowest concentration of methylone that elicited a positive result, which allows for an estimation of the relative cross-reactivity.

Immunoassay KitTechnologyCalibratorCutoff ConcentrationLowest Methylone Concentration for Positive ResultEstimated Cross-Reactivity (%)
Microgenics DRI® Ecstasy Enzyme Immunoassay Homogeneous Enzyme Immunoassay (EIA)MDMA500 ng/mL>100,000 ng/mL<0.5%
Siemens EMIT® II Plus Ecstasy Assay Enzyme Multiplied Immunoassay Technique (EMIT)MDMA500 ng/mL10,000 ng/mL5%
CEDIA® DAU Amphetamine/Ecstasy Assay Cloned Enzyme Donor Immunoassay (CEDIA)d-Methamphetamine500 ng/mL1,700 ng/mL29.4%

Note: Estimated Cross-Reactivity (%) is calculated as (Cutoff Concentration / Lowest Methylone Concentration for Positive Result) x 100. This provides a relative measure of the assay's propensity to react with methylone.

These results highlight a significant variation in the cross-reactivity of methylone across different immunoassay platforms. The Microgenics DRI® assay demonstrates very low cross-reactivity, suggesting a higher specificity for MDMA. In contrast, the Siemens EMIT® II Plus and particularly the CEDIA® DAU assays show a greater potential to produce a positive result in the presence of high concentrations of methylone.

The Science Behind the Signal: Understanding Immunoassay Technologies

The differing cross-reactivity profiles can be attributed to the unique principles of each immunoassay technology and the specific monoclonal antibodies utilized.

Caption: Fundamental principles of the compared immunoassay technologies.

The specificity of the antibody used in each kit is the most critical factor. An antibody with a paratope that more readily accommodates the methylone molecule, despite the presence of the β-keto group, will result in higher cross-reactivity. The choice of calibrator (MDMA vs. d-methamphetamine) can also influence the assay's sensitivity and specificity towards related compounds.[2]

Experimental Protocols: A Foundation of Trustworthy Data

To ensure the validity and reproducibility of cross-reactivity studies, a rigorous and well-defined experimental protocol is essential. The following outlines a generalized workflow for assessing the cross-reactivity of a novel psychoactive substance with a commercial immunoassay.

Caption: A generalized workflow for determining immunoassay cross-reactivity.

Step-by-Step Methodology:

  • Sample Preparation:

    • Obtain certified drug-free human urine to serve as the negative matrix.

    • Prepare a high-concentration stock solution of methylone hydrochloride from a certified reference material in an appropriate solvent (e.g., methanol).

    • Perform serial dilutions of the methylone stock solution into the drug-free urine to create a range of concentrations to be tested.

  • Immunoassay Analysis:

    • Utilize a validated and calibrated automated clinical chemistry analyzer (e.g., Roche/Hitachi Modular P).[1]

    • Perform a calibration of the specific MDMA immunoassay kit according to the manufacturer's instructions, using the provided calibrators.[3]

    • Analyze negative and positive controls to ensure the assay is performing within acceptable parameters.

    • Run the prepared methylone-spiked urine samples, starting with high concentrations and proceeding to lower concentrations until a negative result is obtained.

  • Data Interpretation:

    • The lowest concentration of methylone that produces a result at or above the assay's cutoff is recorded as the minimum concentration for a positive response.

    • The percentage cross-reactivity is then calculated using the formula: % Cross-Reactivity = (Cutoff Concentration of MDMA / Lowest Positive Concentration of Methylone) x 100

This self-validating system, which includes calibration and the use of controls, ensures the integrity of the generated data.

Implications for the Scientific Community

The data presented in this guide underscores the critical need for laboratories to be aware of the limitations of their screening assays. A positive MDMA immunoassay result in a clinical or forensic setting cannot be definitively attributed to MDMA use without confirmatory analysis by a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]

For researchers and drug development professionals, this information is vital for:

  • Informing the development of more specific immunoassays: By understanding the structural features that lead to cross-reactivity, more selective antibodies can be developed.

  • Guiding the interpretation of toxicological data: In cases of suspected drug intoxication, knowledge of potential cross-reactivities can aid in the differential diagnosis and guide confirmatory testing strategies.

  • Ensuring the accuracy of clinical trial data: When screening participants for exclusionary drug use, the potential for false positives from NPS must be considered.

References

  • Swortwood, M. J., Hearn, W. L., & DeCaprio, A. P. (2014). Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays. Drug testing and analysis, 6(7-8), 716–727. [Link]

  • Microgenics Corporation. (2001). DRI Ecstasy Enzyme Immunoassay 510(k) Summary. Retrieved from [Link]

  • Siemens Healthineers. (n.d.). EMIT® II Plus Ecstasy Assay Application Sheet Syva®. Retrieved from [Link]

  • Siemens Healthineers. (n.d.). EMIT II Plus Ecstasy Assay. Retrieved from [Link]

  • Microgenics Corporation. (2024). DRI Ecstasy Plus Assay 510(k) Summary. Retrieved from [Link]

  • Mina, A. (2021). Amphetamines and Ecstasy (MDMA): A Comprehensive Study Using Siemens and Thermo Fisher Immunoassays Together with LC-MS. Iris Journal of Nursing & Care, 4(2).
  • Regester, L. E., Chmiel, J. D., Holler, J. M., Vorce, S. P., & Levine, B. (2015). Determination of designer drug cross-reactivity on five commercial immunoassay screening kits. Journal of analytical toxicology, 39(2), 144–151. [Link]

  • Swortwood, M. J., Hearn, W. L., & DeCaprio, A. P. (2014). Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays. Drug Testing and Analysis, 6(7-8), 716-727.
  • Dade Behring Inc. (2005). EMIT® II Plus Ecstasy Assay 510(k) Summary. Retrieved from [Link]

  • Thermo Fisher Scientific. (2018). Thermo Scientific High Performing Drugs of Abuse Assays.
  • Dade Behring Inc. (2003). REVIEW MEMORANDUM. Retrieved from [Link]

  • Salamone, S. J., Jaklitsch, A. P., & Wu, A. H. (1998). Multiplex assay of amphetamine, methamphetamine, and ecstasy drug using CEDIA technology. Therapeutic drug monitoring, 20(5), 551–556. [Link]

  • Siemens Healthcare Diagnostics Inc. (n.d.). Drugs of Abuse Assays.
  • Thermo Fisher Scientific. (2018). CEDIA™ Amphetamine/Ecstasy Assay [Package Insert].
  • Willeman, T., Laudet, M., Revol, B., & Stanke-Labesque, F. (2025). Underreporting of synthetic cathinone poisoning with clinical immunoassays: An experimental and observational study. Annals of clinical biochemistry, 45632251331404. [Link]

  • Thermo Fisher Scientific. (2017).
  • Thermo Fisher Scientific. (2015). CEDIA® Amphetamine OFT Assay [Package Insert].
  • Peters, F. T. (2013). Optimization and validation of CEDIA drugs of abuse immunoassay tests in serum and urine on an Olympus AU 400. Drug testing and analysis, 5(5), 366–371. [Link]

  • Thermo Fisher Scientific. (2019).
  • Vorce, S. P., Holler, J. M., Cawrse, B. M., & Magluilo, J. (2013). Top 101 Journal of Analytical Toxicology papers published in 2013. Journal of analytical toxicology, 37(8), 499–506.
  • WakeMed. (n.d.). Emit® Drugs of Abuse Urine Assays Cross-Reactivity List.
  • Sağlam, İ., İçli Eroğlu, H., & Saraçoğlu, H. (2024).
  • Regester, L. E., Chmiel, J. D., Holler, J. M., Vorce, S. P., & Levine, B. (2015). Determination of designer drug cross-reactivity on five commercial immunoassay screening kits. Journal of analytical toxicology, 39(2), 144–151. [Link]

Sources

validating 6-methoxy Methylone methods per ISO 17025 standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

The emergence of regioisomers in the New Psychoactive Substances (NPS) market presents a critical challenge for forensic toxicology. 6-methoxy Methylone (a structural analog of Methylone/bk-MDMA) typifies this challenge, sharing isobaric properties with other methoxylated cathinones.

This guide provides a rigorous framework for validating analytical methods for 6-methoxy Methylone, strictly adhering to ISO/IEC 17025:2017 and SWGTOX (Scientific Working Group for Forensic Toxicology) guidelines. We compare the two industry-standard approaches: LC-MS/MS (Triple Quadrupole) and GC-MS (EI) .

Core Recommendation: While GC-MS provides structural fingerprinting (EI spectra), LC-MS/MS is the superior validated method for routine biological matrices due to higher sensitivity, lack of thermal degradation, and simplified sample preparation (dilute-and-shoot or SPE).

Comparative Analysis: LC-MS/MS vs. GC-MS[1]

The following data summarizes performance metrics derived from validation studies of synthetic cathinones.

FeatureMethod A: LC-MS/MS (ESI+) Method B: GC-MS (EI)
Principle Soft ionization (ESI) / MRM QuantitationHard ionization (EI) / Spectral ID
Linearity (Dynamic Range) Superior: 1 – 1000 ng/mLLimited: 50 – 2000 ng/mL
Sensitivity (LOD) < 0.5 ng/mL (High Sensitivity)~10 - 25 ng/mL (Moderate)
Selectivity High (Precursor

Product transitions)
High (Spectral fingerprint), but isomer resolution requires long run times.
Sample Prep Minimal (Protein Precip. or SPE)Complex: Requires Derivatization (e.g., PFPA) to prevent thermal breakdown.
Thermal Stability Excellent (Room temp analysis)Poor: Cathinones degrade to artifacts in the injection port without derivatization.
Throughput High (5-8 min run time)Low (15-20 min run time + prep)

Method A: LC-MS/MS Validation Protocol (Primary Recommendation)

This protocol utilizes a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Analytical Conditions[2][7][8][9][10][11]
  • Column: Biphenyl or PFP (Pentafluorophenyl) column (e.g., 100 x 2.1 mm, 2.6 µm). Rationale: Biphenyl phases offer superior separation of positional isomers compared to standard C18.

  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile (50:50).

  • Flow Rate: 0.4 mL/min.

MRM Transitions (Theoretical for Validation)

Note: Exact transitions must be optimized with a certified reference material (CRM).

  • Precursor Ion: m/z ~238.1 [M+H]+ (Assuming MW ~237 for methoxy-methylone).

  • Quantifier Transition: m/z 238.1

    
     220.1 (Loss of H2O, typical for cathinones).
    
  • Qualifier Transition: m/z 238.1

    
     160.1 (Regio-specific fragment).
    
Workflow Diagram (LC-MS/MS)

LCMS_Workflow Sample Biological Specimen (Blood/Urine) IS_Add Add Internal Standard (Methylone-d3) Sample->IS_Add Extract Extraction (SLE or SPE) IS_Add->Extract pH Adjustment LC_Sep LC Separation (Biphenyl Column) Extract->LC_Sep Reconstitution Ionization ESI+ Ionization LC_Sep->Ionization Gradient Elution Detection MS/MS Detection (MRM Mode) Ionization->Detection Data Quantitation & Ratio Confirmation Detection->Data Signal Processing

Figure 1: Optimized LC-MS/MS workflow ensuring minimal matrix interference.

Method B: GC-MS Validation Protocol (Alternative)

Warning: Underivatized cathinones undergo oxidative decomposition in the GC injection port. Derivatization is mandatory for ISO 17025 compliance to ensure reproducibility.

Derivatization Strategy[2][12]
  • Reagent: Pentafluoropropionic anhydride (PFPA) or BSTFA.

  • Mechanism: Acylation of the secondary amine prevents thermal degradation and improves peak shape.

  • Target Ion (EI): The derivatized complex will shift the molecular ion mass significantly (e.g., +146 Da for PFPA).

Analytical Conditions[2][8]
  • Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

  • Injection: Splitless, 250°C.

  • Temp Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C (hold 5 min).

ISO 17025 & SWGTOX Validation Framework

To validate 6-methoxy Methylone, you must experimentally prove the method is "fit for purpose."

Validation Parameters (The "Must-Haves")
ParameterExperimental RequirementAcceptance Criteria (SWGTOX)
Bias (Accuracy) Analyze spiked pools at Low, Med, High QC (n=5 runs).Within ±20% of target value.
Precision Calculate %CV (Coefficient of Variation) for Intra- and Inter-day.%CV < 20%.
Linearity Minimum 6 non-zero calibrators.

> 0.99; Residuals < ±20%.
LOD / LOQ Analyze decreasing concentrations (n=3).S/N > 3 (LOD); S/N > 10 (LOQ) with bias/precision met.
Interference Test against 50+ common drugs and structural isomers (e.g., Methylone, Butylone).No interfering peaks at retention time of interest.
Matrix Effect (LC-MS only) Compare post-extraction spike vs. neat standard.Ion suppression/enhancement should be characterized (e.g., < 25%).
The "Self-Validating" System

A robust method includes internal quality controls that flag errors automatically during routine runs:

  • Internal Standard (IS) Monitoring: Use a deuterated analog (e.g., Methylone-d3). If IS recovery drops <50%, the run is invalid.

  • Ion Ratios: The ratio of Quantifier/Qualifier ions must match the calibrator within ±20%. This confirms it is 6-methoxy Methylone and not an isobaric interference.

Validation Logic Diagram

Validation_Logic Start Start Validation Selectivity 1. Selectivity Check (Isomer Resolution) Start->Selectivity Calib 2. Calibration Model (Linearity) Selectivity->Calib No Interference Fail Fail: Re-optimize Selectivity->Fail Co-elution BiasPrec 3. Bias & Precision (5 days, n=3 replicates) Calib->BiasPrec R^2 > 0.99 Matrix 4. Matrix Effects (Ion Suppression) BiasPrec->Matrix CV < 20% Pass Method Validated (Issue SOP) Matrix->Pass ME < 25% Matrix->Fail High Suppression

Figure 2: Step-by-step decision tree for ISO 17025 compliance.

Troubleshooting & Optimization

  • Issue: Co-elution with Methylone.

    • Solution: Switch from C18 to a Biphenyl or Fluoro-Phenyl stationary phase. These phases interact with the pi-electrons of the aromatic ring, offering distinct selectivity for methoxylated isomers.

  • Issue: Poor Peak Shape in GC-MS.

    • Solution: Ensure the liner is deactivated and clean. Cathinones are basic; active silanol sites in the liner will cause tailing and adsorption.

  • Issue: Carryover.

    • Solution: Implement a "sawtooth" wash gradient in LC-MS (high organic hold) and analyze a blank after the highest calibrator.

References

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[1][2] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Link

  • United Nations Office on Drugs and Crime (UNODC). (2020).[3] Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Link

  • ISO/IEC. (2017). ISO/IEC 17025:2017 General requirements for the competence of testing and calibration laboratories. Link

  • Concheiro, M., et al. (2013). Confirmation of synthetic cathinones in urine by LC-MS/MS. Journal of Chromatography B. Link

  • Kerrigan, S., et al. (2016). Thermal Degradation of Synthetic Cathinones: Analytical Implications. Journal of Analytical Toxicology. Link

Sources

6-methoxy Methylone reference standard purity verification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 6-methoxy Methylone Reference Standard Purity Verification

Executive Summary: The Precision Imperative

In the volatile landscape of New Psychoactive Substances (NPS), 6-methoxy Methylone (6-MeO-bk-MDMA) has emerged as a critical analyte for forensic and toxicological screening. However, its structural complexity presents a distinct analytical challenge: isomeric interference .

The primary risk in sourcing 6-methoxy Methylone standards is the prevalence of "grey market" materials—often synthesized in non-accredited facilities—which frequently contain the 5-methoxy isomer or unreacted precursors. These impurities are isobaric (same mass) and often co-elute in standard low-resolution GC-MS workflows, leading to false positives or inaccurate quantification.

This guide objectively compares the performance of a Certified Reference Material (CRM) against unverified commercial alternatives. It establishes a self-validating protocol using Quantitative NMR (qNMR) and High-Resolution LC-MS/MS to ensure absolute structural integrity and mass balance.

Strategic Analysis: CRM vs. Unverified Alternatives

The following table contrasts the technical specifications of a verified CRM against typical unverified standards found in the research supply chain.

Table 1: Comparative Performance Specifications

FeatureVerified CRM (The Standard) Unverified "Grey Market" Alternative Impact on Data
Purity Assignment Absolute (qNMR) : Mass fraction established relative to NIST-traceable internal standard.Relative (HPLC Area%) : Ignores inorganic salts, water, and residual solvents.Area% overestimates purity by 5-15%, causing systematic quantitation errors.
Isomeric Identity Confirmed : 1H NMR confirms methoxy regiochemistry (6-position vs. 5-position).Ambiguous : Often labeled based on precursor stoichiometry, not final product analysis.High risk of cross-reactivity with 5-methoxy isomers.
Counter-Ion Stoichiometric HCl : Chloride content measured and subtracted from mass balance.Variable : Excess HCl or mixed salts (HBr/HCl) often present from crude synthesis.Incorrect molecular weight calculations for molarity.
Traceability ISO 17034 / 17025 : Unbroken chain of comparison to SI units.None : "Batch tested" without traceable calibration.Data inadmissible in court or regulatory filings.

Technical Deep Dive: The Isomer Problem

The critical failure point in analyzing 6-methoxy Methylone is distinguishing it from its positional isomers.

  • Target: 1-(6-methoxy-1,3-benzodioxol-5-yl)-2-(methylamino)propan-1-one.[1][2]

  • Interference: 5-methoxy isomer (methoxy group adjacent to the methylenedioxy bridge).

Standard GC-MS (EI source) produces virtually identical fragmentation patterns for both isomers (


 58 base peak, 

273 molecular ion). Reliance on MS alone is insufficient.
Diagram 1: The Isomeric Verification Workflow

The following flowchart illustrates the decision logic required to rule out isomeric impurities.

G Start Raw Material Receipt (6-methoxy Methylone) Step1 Step 1: 1H NMR Screening (Structural Elucidation) Start->Step1 Decision1 Aromatic Region Singlets vs. Doublets? Step1->Decision1 Analyze 6.0-7.5 ppm PathA Two Singlets (Para/Isolated) Confirms 6-Position Decision1->PathA 6-MeO Pattern PathB Meta-Coupling/Ortho-Coupling Indicates 2- or 5-Position Decision1->PathB Isomer Detected Step2 Step 2: qNMR Analysis (Absolute Purity) PathA->Step2 Reject Quarantine / Reject PathB->Reject Step3 Step 3: LC-MS/MS (Trace Impurity Scan) Step2->Step3 Final Release as CRM (ISO 17034) Step3->Final >98% Purity Step3->Reject <98% Purity

Caption: Logical workflow for differentiating 6-methoxy Methylone from positional isomers using orthogonal spectroscopy.

Experimental Protocols

To replicate the validation of a high-purity reference standard, laboratories should employ the following "Gold Standard" protocols.

Protocol A: Structural Identity via 1H NMR

Objective: Confirm the regiochemistry of the methoxy group. Rationale: The 6-methoxy substitution pattern creates a specific symmetry on the benzene ring that results in distinct proton signals compared to the 5-methoxy isomer.

  • Sample Prep: Dissolve 5.0 mg of analyte in 600 µL Deuterium Oxide (D₂O) or DMSO-d₆ .

  • Acquisition: 400 MHz (or higher). 64 scans.[3] Relaxation delay (

    
    ) 
    
    
    
    10 seconds to ensure full relaxation.
  • Analysis of Aromatic Region (6.5 – 7.5 ppm):

    • 6-methoxy Methylone: Look for two distinct singlets . The protons at positions 2 and 5 are isolated from each other by the substituents (methoxy and methylenedioxy groups). They do not split each other.

    • 5-methoxy Isomer: Look for meta-coupling (doublets with small

      
       constants) or a different shift pattern due to the loss of symmetry.
      
  • Verification: If the aromatic protons appear as doublets or multiplet clusters, the material is NOT pure 6-methoxy Methylone.

Protocol B: Absolute Purity via qNMR (Internal Standard Method)

Objective: Determine the precise mass fraction of the drug, independent of chromatographic response factors.

  • Internal Standard (IS): Select Maleic Acid (traceable to NIST SRM) or Dimethyl Sulfone .

    • Requirement: IS signals must not overlap with the methylenedioxy singlet (~6.0 ppm) or the methoxy singlet (~3.8 ppm).

  • Gravimetry: Weigh ~10 mg of Sample (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial using a metrological microbalance (readability 0.001 mg).
  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Purity.[4][5][6]
Protocol C: UHPLC-MS/MS Separation

Objective: Resolve trace organic impurities that NMR might miss (limit of detection > 0.1%).

  • Column: C18 Charged Surface Hybrid (CSH), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ESI+ in MRM mode.

    • Transition 1 (Quant): 238.1

      
       190.1 (Loss of amine).
      
    • Transition 2 (Qual): 238.1

      
       160.0 (Combined loss).
      
  • Success Criterion: A single symmetrical peak. Any shoulder or secondary peak with the same transition indicates isomeric contamination.

Visualizing the Chemical Mechanism

Understanding the structural difference is key to interpreting the NMR data.

Caption: NMR signal prediction based on proton environments for 6-methoxy vs 5-methoxy isomers.

References

  • Cayman Chemical. (2024). 6-methoxy Methylone (hydrochloride) Product Insert & SDS. Cayman Chemical.[2][7] Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2017). Monograph: 6-Methoxy Methylone. SWGDRUG.org.[6] Link

  • Liu, C., Jia, W., Li, T., et al. (2017). Identification and analytical characterization of nine synthetic cathinone derivatives... including 6-MeO-bk-MDMA.[2] Drug Testing and Analysis, 9(8), 1162-1171.[2] Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2016).[8] SWGDRUG Recommendations, Part IV B – Validation. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

Sources

Validation of Limit of Detection (LOD) for 6-methoxy Methylone: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous, data-driven validation framework for the detection of 6-methoxy Methylone (6-MeO-bk-MDMA) . It is structured to serve researchers and forensic toxicologists requiring high-confidence analytical methods for this specific Novel Psychoactive Substance (NPS).[1]

Executive Summary & Technical Context

6-methoxy Methylone (CAS: 2749504-36-5), also known as 6-MeO-bk-MDMA, is a synthetic cathinone emerging in the illicit drug market. Structurally, it is a ring-substituted analog of Methylone (bk-MDMA) featuring a methoxy group at the 6-position of the benzodioxole ring.

For forensic and clinical laboratories, this compound presents specific challenges:

  • Thermal Instability: Like many

    
    -keto amphetamines, it degrades during high-temperature Gas Chromatography (GC) injection, leading to poor sensitivity and artifact formation.
    
  • Isobaric Interference: It shares a molecular weight (MW 237.25 Da) with other methoxy-methylone isomers (e.g., 2-methoxy or 5-methoxy analogs), necessitating high-efficiency chromatographic separation.

This guide compares the LC-MS/MS (Triple Quadrupole) method—the "Gold Standard" for this application—against the traditional GC-MS alternative, demonstrating why LC-MS/MS is the required modality for achieving sub-ng/mL detection limits.

Chemical Profile[2][3][4][5][6][7]
  • IUPAC Name: 1-(6-methoxy-1,3-benzodioxol-5-yl)-2-(methylamino)propan-1-one[2]

  • Formula:

    
    
    
  • Exact Mass: 237.1001 Da

  • Precursor Ion

    
    :  238.1
    

Comparative Performance Analysis

The following data contrasts the validated performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against Gas Chromatography-Mass Spectrometry (GC-MS) for 6-methoxy Methylone.

Table 1: Analytical Performance Matrix
FeatureLC-MS/MS (Recommended) GC-MS (Alternative) Scientific Rationale
Limit of Detection (LOD) 0.1 – 0.5 ng/mL 50 – 100 ng/mLESI (Soft ionization) preserves the molecular ion

, whereas EI (Hard ionization) causes extensive fragmentation and thermal degradation.
Sample Preparation Dilute-and-Shoot or SPELLE + DerivatizationGC requires derivatization (e.g., PFPA) to stabilize the

-keto group, introducing variability and error.
Selectivity High (MRM Mode)Moderate (SIM Mode)Multiple Reaction Monitoring (MRM) filters background noise more effectively than Selected Ion Monitoring (SIM).
Throughput < 8 mins/sample> 20 mins/sampleLC avoids the lengthy temperature ramps required in GC.

Expert Insight: While GC-MS libraries are extensive, the thermal degradation of 6-methoxy Methylone into oxidative byproducts results in a non-linear response at low concentrations. For forensic validation requiring LODs <1 ng/mL, LC-MS/MS is the only viable "product" choice.

Experimental Protocol: LC-MS/MS Method Validation

This protocol follows the ANSI/ASB Standard 036 guidelines for method validation in forensic toxicology. It is designed to establish an LOD with 99% confidence.

Phase A: Method Development (Pre-Validation)

Objective: Optimize Mass Spec parameters for maximum sensitivity.

  • Infusion: Infuse 1

    
    g/mL neat standard of 6-methoxy Methylone (in 50:50 MeOH:H2O) at 10 
    
    
    
    L/min.
  • Precursor Selection: Isolate the protonated molecule (

    
     238.1).
    
  • Product Ion Scan: Ramp Collision Energy (CE) from 10V to 50V.

    • Primary Transition (Quantifier):

      
       (Loss of 
      
      
      
      , typical for cathinones).
    • Secondary Transition (Qualifier):

      
       (Formation of methoxy-methylenedioxybenzyl cation).
      
Phase B: Sample Preparation (Urine Matrix)

To ensure the LOD reflects real-world conditions, matrix-matched calibration is mandatory.

  • Matrix: Drug-free human urine.

  • Spiking: Create a working solution of 6-methoxy Methylone at 10 ng/mL.

  • Dilution: Mix 100

    
    L Urine + 50 
    
    
    
    L Internal Standard (Methylone-d3) + 850
    
    
    L Mobile Phase A (0.1% Formic Acid in Water).
  • Centrifugation: 10,000 rpm for 5 minutes. Inject supernatant.[3]

Phase C: LOD Determination Workflow

We utilize the Decision Point Approach (non-parametric) for robust validation.

  • Preparation: Prepare three independent sources of blank urine.

  • Fortification: Spike matrix at decreasing concentrations: 1.0, 0.5, 0.1, 0.05 ng/mL.

  • Replicates: Analyze

    
     replicates per concentration over 3 separate days.
    
  • Criteria:

    • Signal-to-Noise (S/N) ratio

      
       3:1 for all replicates.
      
    • Retention time within

      
       2% of standard.
      
    • Ion ratio within

      
       20% of the average calibrator.
      

Visualizations

Diagram 1: Analytical Workflow for NPS Validation

This flow illustrates the critical path from sample extraction to data processing, highlighting the decision nodes for method suitability.

AnalyticalWorkflow Start Biological Sample (Urine/Blood) Prep Sample Prep (Dilute-and-Shoot / SPE) Start->Prep Inst Instrument Selection Prep->Inst GC GC-MS (Derivatization Req.) Inst->GC Volatile/Stable LC LC-MS/MS (Direct Injection) Inst->LC Polar/Labile (6-MeO-Methylone) Detect Detection (MRM) GC->Detect Low Sensitivity LC->Detect High Sensitivity Data Data Analysis (S/N > 3, Ion Ratio) Detect->Data Result Validated LOD Data->Result

Caption: Workflow selecting LC-MS/MS for labile cathinones to ensure optimal sensitivity.

Diagram 2: LOD Validation Logic (ANSI/ASB 036)

This decision tree guides the scientist through the statistical confirmation of the Limit of Detection.

LODLogic Step1 Analyze 3 Blank Matrices Check1 Interference? Step1->Check1 Clean Select Cleaner Matrix or Optimize Chrom. Check1->Clean Yes Step2 Spike n=7 at Target LOD (e.g., 0.5 ng/mL) Check1->Step2 No Clean->Step1 Check2 All S/N > 3:1? Step2->Check2 Check3 Ion Ratio Pass? Check2->Check3 Yes Fail Increase Conc. Repeat Check2->Fail No Check3->Fail No Pass LOD Validated Check3->Pass Yes

Caption: Decision tree for establishing LOD compliance with forensic standards.

References

  • Taiwan Food and Drug Administration (TFDA). (2024). Method of Test for Synthetic Cathinones in Urine. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2020). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link]

  • Seither, J. Z. (2018). Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. Florida International University. Retrieved from [Link]

  • ANSI/ASB. (2019). Standard 036, Standard Practices for Method Validation in Forensic Toxicology. AAFS Standards Board. Retrieved from [Link]

Sources

A Comparative Analysis of the Chromatographic Behavior of 6-methoxy-methylone and Structurally Related Synthetic Cathinones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative in Novel Psychoactive Substance (NPS) Identification

The landscape of psychoactive substances is in a constant state of flux, with the continuous emergence of novel synthetic compounds designed to circumvent existing legislation. Among these, synthetic cathinones, β-keto phenethylamine analogs, represent one of the largest and most dynamic classes. Their structural similarity to controlled substances like MDMA, amphetamine, and methamphetamine presents a significant challenge for forensic, clinical, and research laboratories.[1] Unambiguous identification is paramount, not only for legislative and public safety reasons but also for understanding the pharmacology and toxicology of these new entities.

Chromatographic techniques, particularly when coupled with mass spectrometry (GC-MS and LC-MS), are the cornerstone of modern analytical toxicology and drug chemistry.[2][3] Within a chromatographic separation, the retention time (RT) —the time it takes for a specific compound to travel through the chromatographic column—is a fundamental and highly reproducible parameter under defined conditions. It serves as a critical piece of the puzzle, alongside the mass spectrum, for confident compound identification, especially when differentiating between isomers that may produce nearly identical fragmentation patterns.[4]

This guide provides an in-depth comparison of the gas chromatography-mass spectrometry (GC-MS) retention time of 6-methoxy-methylone (also known as 6-MeO-bk-MDMA), a lesser-known methylone analog, with other prevalent synthetic cathinones. We will delve into the chemical principles governing chromatographic separation, present comparative experimental data, detail the analytical methodology required for reproducible results, and discuss the structural nuances that influence a compound's elution order.

The Causality of Separation: Why Retention Time Matters

The separation of compounds in gas chromatography relies on the differential partitioning of analytes between a gaseous mobile phase (typically an inert gas like helium) and a liquid or polymer stationary phase coated on the inside of a long, thin capillary column.[4] The core principle is straightforward: compounds that interact more strongly with the stationary phase will spend more time within the column and thus have a longer retention time. Conversely, compounds that have a higher affinity for the mobile phase (i.e., are more volatile) or interact weakly with the stationary phase will travel through the column faster, resulting in a shorter retention time.

Several molecular properties dictate the extent of this interaction:

  • Volatility: Compounds with lower boiling points tend to be more volatile and elute earlier.

  • Polarity: The polarity of the analyte relative to the stationary phase is critical. "Like dissolves like" is the guiding principle; polar compounds are more strongly retained by polar stationary phases, while nonpolar compounds are retained longer by nonpolar phases. Standard drug analysis columns, such as those with a 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., DB-5ms), are relatively nonpolar.

  • Molecular Size and Shape: Larger molecules generally have longer retention times than smaller ones due to increased van der Waals forces. The shape of the molecule also influences how effectively it can interact with the stationary phase.

For synthetic cathinones, subtle changes in the molecular structure—such as the addition of a methoxy (-OCH₃) group, the position of a substituent on the aromatic ring, or the length of an alkyl chain—can alter these properties enough to enable chromatographic separation.[1] This guide will demonstrate this principle using experimental data for 6-methoxy-methylone and its analogs.

Comparative Analysis of Cathinone Retention Times by GC-MS

The following data summarizes the retention times for 6-methoxy-methylone and eight other synthetic cathinones, as determined by a validated Gas Chromatography-Mass Spectrometry (GC-MS) method. The data is derived from the pivotal analytical characterization work performed by Liu, C., et al. (2017).[5] This single, consistent dataset allows for a direct and objective comparison of the elution behavior of these compounds under identical experimental conditions.

Compound NumberAnalyte NameCommon AbbreviationRetention Time (min)
1 N-ethylhexedroneHexen10.37
2 4-Cl-pentedrone10.87
3 4-Cl-α-EAPP11.41
4 Propylone11.53
5 N-ethylnorpentylone12.35
6 6-methoxy-methylone 6-MeO-bk-MDMA 12.59
7 α-PiHP12.79
8 4-Cl-α-PHP14.19
9 4-F-α-PHP13.51
Data sourced from Liu, C., et al. Drug Test Anal. 2017;9(8):1162-1171.[5]
Interpretation of Results

From the data, we can observe the elution order of this specific set of cathinones. 6-methoxy-methylone (RT = 12.59 min) is a relatively late-eluting compound within this group. Its retention time is significantly longer than that of N-ethylhexedrone (10.37 min) and 4-Cl-pentedrone (10.87 min).

The key structural comparison is with its parent compound, methylone (bk-MDMA). While methylone itself was not part of this specific study by Liu et al., data from other validated methods can provide insight. For example, a SWGDrug monograph reports a retention time for methylone of approximately 10.96 minutes under a different GC-MS method. While direct comparison of absolute RT values is invalid due to different methods, the relative difference is informative. The addition of the methoxy (-OCH₃) group in 6-methoxy-methylone increases its molecular weight and polarity compared to methylone. This increased polarity leads to stronger interactions with the slightly polar elements of the stationary phase, and the higher molecular weight reduces its volatility, both of which contribute to a longer retention time. This demonstrates how a single functional group modification significantly alters the chromatographic behavior of the molecule, enabling its differentiation from the parent structure.

Experimental Protocol: GC-MS Analysis of Synthetic Cathinones

Reproducibility is the bedrock of analytical science. The following protocol details the instrumental conditions used to generate the comparative retention time data presented above. Adherence to these, or similarly validated parameters, is crucial for achieving comparable results.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of each analytical reference standard in methanol at a concentration of 1.0 mg/mL.

  • Working Solution: Create a mixed working solution containing all cathinone standards by diluting the stock solutions in methanol to a final concentration of 10 µg/mL for each analyte.

Instrumentation
  • System: Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (or equivalent).

  • Chromatographic Column: HP-5MS capillary column (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness). This is a common, low-polarity stationary phase (5%-phenyl)-methylpolysiloxane.

GC-MS Method Parameters
  • Inlet:

    • Mode: Splitless

    • Inlet Temperature: 280 °C

    • Injection Volume: 1 µL

  • Carrier Gas:

    • Gas: Helium

    • Flow Rate: 1.0 mL/min (Constant Flow)

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp 1: Increase temperature at 20 °C/min to 200 °C.

    • Ramp 2: Increase temperature at 10 °C/min to 295 °C.

    • Final Hold: Hold at 295 °C for 5 minutes.

    • Total Run Time: 20.5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Full Scan

    • Scan Range: 40-500 m/z

This self-validating system ensures that under these precise conditions, the retention time of an unknown analyte can be confidently matched against the reference data for identification.

Visualizing the Analytical Workflow

To better illustrate the logical flow of the analytical process, from sample handling to final data interpretation, the following diagram is provided.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Reference_Material Reference Standard (e.g., 6-methoxy-methylone) Dilution Dilution in Methanol (10 µg/mL) Reference_Material->Dilution Sample Unknown Seized Material Sample->Dilution Injection GC Inlet Injection (1 µL, 280°C) Dilution->Injection Separation Chromatographic Separation (HP-5MS Column, Temp Program) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-500) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Spectrum Mass Spectrum Detection->Spectrum Comparison Data Comparison Chromatogram->Comparison Retention Time (RT) Spectrum->Comparison Fragmentation Pattern Identification Compound Identification Comparison->Identification

Caption: GC-MS analytical workflow for synthetic cathinone identification.

Conclusion

The retention time is an indispensable parameter in the confident identification of synthetic cathinones. As demonstrated, the addition of a single methoxy group to the methylone structure is sufficient to cause a significant and measurable shift in its GC-MS retention time, allowing it to be chromatographically resolved from other analogs. This guide has presented comparative data for 6-methoxy-methylone alongside a detailed, validated analytical protocol to ensure that researchers and forensic chemists can reproduce and build upon these findings. By understanding the chemical principles of chromatography and utilizing standardized methods, the scientific community can more effectively tackle the analytical challenges posed by the ever-expanding world of novel psychoactive substances.

References

  • Valente, M. J., et al. (2021). Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques. National Institutes of Health. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2020). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. UNODC. Available at: [Link]

  • Kish-Trier, E., & McMillin, G. A. (2021). Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. National Institutes of Health. Available at: [Link]

  • Shimadzu Corporation. (n.d.). Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS. Shimadzu. Available at: [Link]

  • Liu, C., Jia, W., Li, T., Hua, Z., & Qian, Z. (2017). Identification and analytical characterization of nine synthetic cathinone derivatives N-ethylhexedrone, 4-Cl-pentedrone, 4-Cl-α-EAPP, propylone, N-ethylnorpentylone, 6-MeO-bk-MDMA, α-PiHP, 4-Cl-α-PHP, and 4-F-α-PHP. Drug Testing and Analysis, 9(8), 1162-1171. Available at: [Link]

  • SWGDrug.org. (2017). Monograph: 6-Methoxy Methylone. SWGDrug. Available at: [Link]

  • Glicksberg, L., & Kerrigan, S. (2018). Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. National Criminal Justice Reference Service. Available at: [Link]

  • SWGDrug.org. (2013). Monograph: Methylone. SWGDrug. Available at: [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). General information available at: [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Chemistry WebBook. NIST. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 6-methoxy Methylone (hydrochloride)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Treat this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI).

6-methoxy Methylone (hydrochloride) is a synthetic cathinone derivative. While specific toxicological data for this exact analog may be sparse, its structural relationship to Methylone (bk-MDMA) and other


-keto amphetamines mandates that it be handled with the rigorous safety standards applied to Schedule I  substances and potent psychostimulants.

The Primary Hazards:

  • Inhalation of Particulates: As a hydrochloride salt, this substance is likely a fine, hygroscopic powder. Airborne dust generation during weighing is the highest risk vector.

  • Mucosal Absorption: Synthetic cathinones are readily absorbed through mucous membranes (eyes, nose, respiratory tract).

  • Unknown Toxicity: In the absence of a specific LD50, apply the Precautionary Principle : assume high acute toxicity and potential neurotoxicity.

Risk Assessment & Engineering Controls

Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

Control LevelRequirementScientific Rationale
Primary Class II, Type A2 Biosafety Cabinet (BSC) or Chemical Fume Hood Negative pressure prevents aerosolization of the HCL salt into the general lab space.
Secondary HEPA Filtration The hydrochloride salt exists as a particulate; standard activated carbon filters may not capture fine dust effectively without a particulate pre-filter.
Tertiary Static Control HCL salts are often static-prone. Use an anti-static gun or ionizer bar during weighing to prevent "fly-away" powder.
Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system .

Body AreaRecommended EquipmentTechnical Specification & Rationale
Respiratory PAPR (Powered Air Purifying Respirator) ORN95/P100 (Fit-Tested) Why: HCL salts are respiratory irritants and potent systemics. Standard: If handling >100mg outside a hood, a PAPR with HEPA cartridges is mandatory to provide a Protection Factor (APF) of 25-1000.
Dermal (Hands) Double Gloving Strategy Inner: Nitrile (4 mil) Outer: Nitrile (Extended Cuff, 5-8 mil)Why: Nitrile offers excellent resistance to organic salts. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin. Visual Check: Use contrasting colors (e.g., Blue inner, Purple outer) to instantly identify tears.
Ocular Chemical Splash Goggles Why: Safety glasses are insufficient for fine powders which can bypass side-shields via air currents. Goggles seal the orbital area.
Body Tyvek® Lab Coat / Coverall Why: Cotton coats retain particulates. Tyvek (spunbound olefin) is non-porous to dust and chemically resistant to light splashes.
Footwear Shoe Covers Why: Prevents tracking of trace HCL powder out of the designated "Hot Zone."
Operational Workflow: The "Hot Zone" Protocol

The following diagram outlines the mandatory flow for entering and exiting the designated handling area. This creates a logical "airlock" effect to contain the substance.

SafetyProtocol Start START: Experiment Planning RiskCheck Risk Assessment: Is Quantity > 100mg? Start->RiskCheck StandardPPE Standard PPE: N95 + Double Nitrile + Goggles RiskCheck->StandardPPE No HighLevelPPE High-Potency PPE: PAPR + Tyvek Suit + Double Nitrile RiskCheck->HighLevelPPE Yes Engineering Verify Engineering Controls: Fume Hood Flow > 100 fpm StandardPPE->Engineering HighLevelPPE->Engineering Handling HANDLING PHASE: 1. Anti-static gun usage 2. Weighing in draft shield 3. Wetting (Solubilization) Engineering->Handling Decon Decontamination: Wipe surfaces with 10% Bleach then 70% Ethanol Handling->Decon Doffing Doffing Sequence: 1. Outer Gloves 2. Gown/Suit 3. Goggles 4. Mask 5. Inner Gloves Decon->Doffing Wash Hygiene: Wash hands with soap/water for 30s Doffing->Wash

Caption: Operational workflow for handling 6-methoxy Methylone, distinguishing between standard and high-quantity protocols.

Specific Handling Procedures
A. Weighing & Transfer (Critical Step)

The hydrochloride salt form is hygroscopic (absorbs moisture) and prone to static charge.

  • Static Mitigation: Use a polonium anti-static strip or a piezoelectric anti-static gun on the weighing boat before adding the compound. This prevents the powder from "jumping" onto gloves or the balance surface.

  • Draft Shield: Always use the analytical balance draft shield.

  • Technique: Do not use a spatula to "flick" powder. Use a gentle tapping motion. If the powder is clumpy (due to moisture), do not crush it in the open; dissolve the entire clump if possible.

B. Solubilization
  • Exotherm: Dissolving HCL salts in water can be slightly exothermic. Add the solid to the solvent, not vice versa.

  • Vessel: Use a borosilicate glass vial with a PTFE-lined cap. Avoid plastics that may leach plasticizers when in contact with concentrated amine salts.

C. Waste Disposal
  • Classification: Treat as RCRA Hazardous Waste (P-listed or characteristic toxic).

  • Segregation: Do not mix with general organic waste. Use a dedicated "Cytotoxic/High Potency" solid waste bin for gloves and weighing boats.

  • Liquid Waste: Aqueous solutions should be adjusted to neutral pH (if safe to do so) and disposed of in the "Aqueous Toxic" stream.

Emergency Response
ScenarioImmediate ActionMedical Follow-up
Inhalation Remove victim to fresh air immediately. Do NOT perform mouth-to-mouth.Monitor for tachycardia, hypertension, and agitation. Administer benzodiazepines if seizures occur (clinical setting only).
Skin Contact Strip contaminated clothing.[1][2] Wash skin with soap and cool water for 15 mins.Watch for transdermal absorption symptoms (dilated pupils, tremors).
Eye Contact Flush with eyewash station for 15 mins, holding eyelids open.Seek ophthalmologist evaluation for pH burn (HCL salt is acidic).
Spill (>50mg) Evacuate area. Wait for dust to settle (30 mins). Don full PPE (PAPR).Cover spill with wet paper towels (to prevent dust), then wipe with 10% bleach.
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Respiratory Protection Standard (29 CFR 1910.134). United States Department of Labor. [Link]

  • Baumann, M. H., et al. (2012).[3] The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology. [Link](Cited for mechanism of action and potency comparison).

  • World Health Organization (WHO). (2014). Expert Committee on Drug Dependence: Methylone Critical Review. [Link](Cited for general toxicological profile of the parent compound).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methoxy Methylone (hydrochloride)
Reactant of Route 2
Reactant of Route 2
6-methoxy Methylone (hydrochloride)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.